Product packaging for Fascaplysin(Cat. No.:)

Fascaplysin

Cat. No.: B1201481
M. Wt: 271.3 g/mol
InChI Key: WYQIPCUPNMRAKP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Fascaplysin is a pentacyclic marine alkaloid first isolated from the sponge Fascaplysinopsis sp. It is a lead compound in oncology research due to its potent, multi-targeted anticancer activities . Its primary, well-characterized mechanism is the selective inhibition of cyclin-dependent kinase 4 (CDK4), which induces cell cycle arrest at the G0/G1 and G1/S checkpoints . Beyond CDK4 inhibition, this compound exhibits a broad spectrum of action. It intercalates into DNA and induces apoptosis in various cancer cell lines, including leukemia, melanoma, and small-cell lung cancer, through both death receptor-mediated (extrinsic) and mitochondrial (intrinsic) pathways . This compound also demonstrates significant anti-angiogenic effects by suppressing the expression and secretion of vascular endothelial growth factor (VEGF) and directly inhibiting VEGFR2, thereby disrupting tumor blood supply . Recent studies reveal that this compound can sensitize cancer cells to other chemotherapeutic agents. It has been shown to synergize with inhibitors of the PI3K/AKT pathway, AMPK inhibitors, and methotrexate, thereby overcoming drug resistance and improving therapeutic efficacy . Furthermore, this compound downregulates key survival proteins like HIF-1α and survivin, adding to its potent cytotoxic profile . While its planar structure contributes to DNA binding and cytotoxicity, ongoing research focuses on structural modifications to improve its selectivity and reduce off-target effects . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11N2O+ B1201481 Fascaplysin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11N2O+

Molecular Weight

271.3 g/mol

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one

InChI

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1

InChI Key

WYQIPCUPNMRAKP-UHFFFAOYSA-O

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O

Synonyms

fascaplisine
fascaplysin
fascaplysine

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Fascaplysin

Total Synthesis Strategies for the Fascaplysin (B45494) Core Skeleton

The total synthesis of this compound has been a subject of extensive research, leading to a variety of innovative and efficient routes to construct its 12H-pyrido[1,2-a:3,4-b′]diindole framework. These strategies often rely on the strategic formation of key bonds and ring systems, starting from readily available precursors.

Early Total Synthesis Approaches (e.g., Pelcman and Gribble Methodology)

The first total synthesis of this compound was reported by Pelcman and Gribble in 1990. mdpi.com This pioneering work established a foundational route that involved several key steps. Their approach commenced with the reaction of indole (B1671886) with oxalyl chloride to produce 3-indolyl glyoxylyl chloride. mdpi.com This intermediate was then reacted with indolylsodium to form a keto amide. mdpi.com Subsequent reduction and cyclization steps led to the formation of the core this compound skeleton. researchgate.net This initial synthesis, although multi-stepped, was a crucial achievement that opened the door for further exploration of this compound's chemical and biological properties.

Another early approach developed by Rocca and co-workers in 1993 provided a shorter, four-step synthesis starting from N-substituted 2-aminophenylboronic acid and 4-iodo-3-fluoropyridine. nih.gov Key reactions in this sequence included a palladium-catalyzed Suzuki cross-coupling and a one-pot double cyclization. mdpi.comnih.gov

Researcher Year Key Starting Materials Key Reactions Overall Yield
Pelcman and Gribble1990Indole, Oxalyl chlorideKeto amide formation, Reduction, CyclizationNot explicitly stated in provided abstracts
Rocca et al.1993N-substituted 2-aminophenylboronic acid, 4-iodo-3-fluoropyridineSuzuki cross-coupling, One-pot double cyclization76%

Indole-Based Synthetic Routes

Many synthetic strategies for this compound utilize indole derivatives as fundamental building blocks. nih.gov One notable example involves the use of a Boc-protected 3-ethynyl-indole-2-carbaldehyde as a precursor. mdpi.comresearchgate.net A microwave-assisted silver-catalyzed cascade cyclization of this indole derivative with an aniline (B41778) yielded the pentacyclic core of this compound. mdpi.comresearchgate.net This method highlights the efficiency of metal-catalyzed reactions in constructing complex heterocyclic systems. Another strategy developed by Molina and colleagues in 1994 started from N-methoxymethyl-3-formylindole and proceeded through an iminophosphorane intermediate. mdpi.com

Researcher Year Key Tryptamine (B22526) Reaction Key Reagents/Conditions Overall Yield
Bharate et al.2012Tandem dehydrative condensationo-chloro-substituted glyoxal (B1671930), Pd/C, heat68%
Unnamed-Acylation and cyclizationo-bromophenylacetic acid, POCl₃, MnO₂44%
Tryapkin et al.2023Condensation and UV quaternization2-iodoacetophenone, DMSO/I₂, UV light50% (up to 91% with recycling)

β-Carboline and Indoleketone Precursor Strategies

The β-carboline scaffold is a common intermediate in the synthesis of this compound. nih.govljmu.ac.uk Several methods focus on the initial construction of a substituted β-carboline, which is then cyclized to form the final pentacyclic system. For instance, a microwave-assisted Minisci reaction of β-carboline with o-fluorobenzaldehyde, followed by intramolecular quaternization, has been employed. mdpi.com This reaction represents the first use of a microwave-assisted Minisci reaction in this context. mdpi.com

Indole ketones have also served as valuable precursors. A short synthetic route starting from 3-methyl indole or indole ketone utilized a Fischer indole synthesis as the key step to generate a bisindole intermediate. mdpi.com This intermediate was then converted to this compound through oxidation and dehydrogenation. mdpi.com

Indigo (B80030) and Methylene (B1212753) Active Compound Condensation Methods

An alternative and efficient method for the synthesis of this compound and its analogue, 6-oxothis compound, involves the reaction of indigo with active methylene compounds. nih.gov This strategy begins with the condensation of indigo with compounds like ethyl acetoacetate, followed by hydrolysis, decarboxylation, and reduction to yield the this compound core. nih.govnih.govorganic-chemistry.org This approach offers a distinct pathway to the target molecule, starting from a different class of precursors.

Advanced Cyclization and Rearrangement Approaches (e.g., Fischer Cyclization, Baeyer–Villiger Rearrangement)

Advanced synthetic methodologies, including classic named reactions, have been instrumental in the efficient construction of the this compound skeleton.

The Fischer indole synthesis has been a key step in several total syntheses of this compound. researchgate.netwikipedia.org This reaction typically involves the cyclization of a phenylhydrazone derived from a ketone or aldehyde. In the context of this compound synthesis, a Fischer cyclization was used to construct the bisindole core from a 3-methyl indole or indole ketone precursor. mdpi.comnih.gov

The Baeyer–Villiger rearrangement has also been employed in a three-step strategy to access the this compound core. mdpi.comlibretexts.orgnih.govwikipedia.orgsigmaaldrich.comyoutube.com This approach involved a Fischer cyclization followed by oxidation and a subsequent Baeyer–Villiger rearrangement of an intermediate. mdpi.com This rearrangement allows for the insertion of an oxygen atom, facilitating the formation of the desired ring system. libretexts.org

Contemporary Methodologies: Microwave-Assisted Reactions and UV Quaternization

Modern synthetic chemistry has introduced advanced techniques that can significantly improve the efficiency, yield, and environmental impact of complex molecule synthesis. In the context of this compound, microwave-assisted reactions and UV quaternization represent two such contemporary methodologies.

UV Quaternization: A novel and mild two-step method for synthesizing this compound and its derivatives employs low-temperature UV quaternization. mdpi.comnih.gov This approach is particularly useful for producing thermolabile derivatives that might not withstand the high temperatures required in other cyclization methods. nih.govnih.gov The synthesis begins with the reaction of tryptamine and an appropriate 2-haloacetophenone to form the precursor. nih.gov The key step is the final intramolecular cyclization, which is induced by UV irradiation at low temperatures (e.g., -5°C in acetonitrile). mdpi.comnih.gov This photochemical method prevents the formation of side products often observed at higher temperatures. nih.gov The yield of this quaternization step can be significantly increased to as high as 91% by repeatedly irradiating the remaining starting material after isolating the product. nih.govresearchgate.net

MethodologyKey ReagentsConditionsYieldReference
Microwave-Assisted Minisci Reactionβ-carboline, o-fluorobenzaldehyde, t-BuOOH, TFAMicrowave, 10 W65% (for intermediate) mdpi.comnih.gov
Low-Temperature UV Quaternization1-(2-iodo-benzoyl)-β-carbolineUV irradiation, Acetonitrile, -5°C50% (initial), up to 91% (optimized) mdpi.comnih.gov

Tandem Dehydrative Condensation as a Key Synthetic Step

A highly efficient and concise total synthesis of this compound utilizes a tandem dehydrative condensation as the cornerstone of the strategy. mdpi.comnih.gov This approach, developed by Bharate et al., involves a two-step process starting from commercially available tryptamine. mdpi.comnih.gov

The key transformation is the reaction between tryptamine and an ortho-halo-substituted glyoxal (such as 2-chlorophenylglyoxal) in refluxing acetic acid with a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com This single operation accomplishes both the initial Pictet-Spengler reaction to form the β-carboline ring and the subsequent dehydrogenation, affording the crucial aromatic β-carboline intermediate in a high yield of 85%. nih.gov The final step is a thermally induced intramolecular ring closure, where heating the intermediate at 220°C for 20 minutes results in the formation of the pentacyclic this compound core. nih.govmdpi.com This tandem strategy is notable for its efficiency, cost-effectiveness, and scalability compared to earlier, more linear synthetic routes. mdpi.com

Synthesis of this compound Analogues and Derivatives

The planar structure of this compound is believed to be a primary contributor to its cytotoxicity, largely through DNA intercalation. nih.gov Consequently, a major focus of medicinal chemistry efforts has been the synthesis of analogues and derivatives with modified structures to mitigate this toxicity while retaining or enhancing the desired therapeutic activities. mdpi.com

Halogenated this compound Derivatives (e.g., Bromo-, Chloro-)

The introduction of halogen atoms at various positions on the this compound scaffold has been explored as a strategy to modulate its biological activity. Research has shown that certain halogenated derivatives exhibit potent anticancer activity, in some cases exceeding that of the parent compound, particularly against drug-resistant cancer cell lines. nih.govmdpi.com

For instance, mono- and di-brominated derivatives of this compound have been synthesized and evaluated. nih.gov Notably, 3,10-dibromothis compound has shown high selectivity and the ability to induce apoptosis in leukemic cells. nih.gov Similarly, chlorothis compound has demonstrated anticancer and anti-angiogenic effects in breast cancer models. nih.gov The synthesis of these analogues typically involves adapting existing total synthesis routes, starting with appropriately halogenated precursors (e.g., halogenated indoles or anilines). mdpi.com The strategic placement of halogens on the A and E rings of the pentacyclic system has been a particular focus of structure-activity relationship studies. mdpi.comresearchgate.net

DerivativeSubstitution PatternNotable ActivityReference
Bromothis compoundMono- and di-bromo derivativesEffective against various tumor cell lines nih.gov
3,10-Dibromothis compoundBromine at C-3 and C-10Induces apoptosis in leukemic cells nih.gov
Chlorothis compoundChloro-substitutedAnticancer and anti-angiogenic effects nih.gov

Methylated and Other Alkyl-Substituted Analogues

The addition of alkyl groups to the this compound core is another strategy for structural modification. These substituents can alter the molecule's lipophilicity, steric profile, and interactions with biological targets. The synthesis of 6-tert-butylthis compound has been reported, utilizing the low-temperature UV quaternization method to accommodate the potentially thermolabile nature of the precursor. nih.gov The introduction of this bulky alkyl group was found to significantly decrease DNA intercalation compared to the parent this compound, demonstrating that such substitutions can successfully alter the molecule's physical properties. nih.gov The synthesis of other alkyl-substituted analogues can be achieved through palladium-catalyzed methods, such as the Buchwald-Hartwig amination, to construct the core diamine units from alkyl-substituted anilines. mdpi.com

Non-Planar Analogues and Their Synthetic Routes

To directly address the toxicity associated with this compound's planar structure, significant effort has been dedicated to the design and synthesis of non-planar analogues. mdpi.comnih.gov The primary strategy involves breaking the planarity of the pentacyclic system, often by modifying or removing one of the rings, to reduce DNA intercalation while preserving the key pharmacophoric elements required for target engagement, such as CDK4 inhibition. nih.govnih.govfrontiersin.org

Analogue TypeSynthetic StrategyRationaleExample CompoundsReference
Tetrahydro-β-carbolinePictet-Spengler reaction, acylationBreak planarity by removing Ring DBPT, various acylated derivatives nih.govfrontiersin.org
Tryptamine DerivativesN/ASelective CDK4 inhibitorsCA224 mdpi.comrsc.org

Chemical Modifications and Structural Optimization Strategies

The overarching goal of chemical modification and structural optimization of this compound is to develop new therapeutic agents with an improved safety and efficacy profile. The primary strategies are driven by the understanding of its structure-activity relationships and mechanisms of toxicity. mdpi.com

A key optimization strategy is the reduction of toxicity by disrupting the molecule's planarity, as detailed in the synthesis of non-planar analogues. mdpi.comnih.govnih.gov This is considered essential for mitigating the DNA intercalation that contributes to its indiscriminate cytotoxicity. nih.govnih.gov

Another major strategy involves the introduction of various substituents onto the pentacyclic core to fine-tune biological activity and selectivity. mdpi.com The synthesis of halogenated and alkylated derivatives demonstrates this approach. nih.govnih.gov By adding substituents at different positions (C-3, C-6, C-9, C-10, etc.), chemists can probe the molecule's interaction with its biological targets and potentially enhance its activity against specific enzymes like CDK4 or improve its selectivity for cancer cells over healthy cells. nih.govmdpi.com These modifications can also alter pharmacokinetic properties, which is another critical aspect of drug development. The development of diverse synthetic methodologies, from classical multi-step syntheses to modern microwave-assisted and photochemical reactions, provides the necessary tools to create these optimized structures for biological evaluation. mdpi.comnih.gov

Challenges and Advances in Scalable Synthetic Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a distinct set of challenges, primarily driven by the need for efficiency, cost-effectiveness, and safety. Concurrently, significant advances in synthetic methodologies are addressing these hurdles, paving the way for the viable production of this compound and its derivatives.

Challenges in Scalable Production

A significant bottleneck in chemical manufacturing is the need for purification, particularly chromatographic separation. mdpi.com Methods that require multiple chromatographic steps are less desirable for scalable production due to the large volumes of solvents required and the time-intensive nature of the process. pharmaceuticalprocessingworld.com Furthermore, the inherent toxicity of this compound, stemming from its planar structure that allows it to intercalate with DNA, poses safety concerns for large-scale handling and production. nih.govnih.gov This toxicity also drives the need for derivatives with reduced planarity, which brings its own set of synthetic challenges, as many high-temperature cyclization methods are unsuitable for creating thermolabile analogs. mdpi.com

Another challenge is the limited availability of methods for producing a diverse range of derivatives. mdpi.comnih.gov The ability to easily modify the this compound scaffold is crucial for developing analogs with improved properties, and a lack of versatile synthetic routes that can be scaled up hinders this effort.

ChallengeDescriptionImpact on Scalable Production
Harsh Reaction Conditions Use of high temperatures, strong acids, or hazardous reagents in many synthetic routes. nih.govresearchgate.netIncreased cost, safety risks, and need for specialized equipment.
Low Overall Yields Multi-step syntheses with modest yields at each step result in a low final output.Reduces cost-effectiveness and generates significant chemical waste.
Purification Complexity Reliance on chromatographic purification to separate the final product from byproducts. mdpi.comTime-consuming, requires large solvent volumes, and is difficult to scale. pharmaceuticalprocessingworld.com
Inherent Toxicity The planar structure of this compound allows for DNA intercalation, leading to cytotoxicity. nih.govnih.govPoses significant safety risks during handling and manufacturing.
Limited Derivatization Few scalable methods exist for producing a wide array of this compound analogs. mdpi.comnih.govRestricts the development and large-scale production of potentially safer and more effective derivatives.
Thermolabile Analogs High-temperature reactions are incompatible with the synthesis of heat-sensitive derivatives. mdpi.comLimits the structural diversity of this compound analogs that can be produced efficiently.

Advances in Synthetic Methodologies

In response to these challenges, researchers have developed more efficient and scalable synthetic routes for this compound and its derivatives. These advancements focus on reducing the number of steps, improving yields, and utilizing more commercially viable starting materials and conditions.

Other notable advances include:

Microwave-Assisted Reactions: Zhidkov et al. developed a two-step synthesis featuring a microwave-assisted Minisci reaction. mdpi.comnih.gov Microwave chemistry can significantly reduce reaction times and improve yields, making it an attractive technology for scalable synthesis.

High-Temperature Cyclization: The combination of methods from Zhu et al. and Radchenko's protocol provides a convenient and effective two-stage process for creating this compound derivatives through the high-temperature cyclization of substituted 1-benzoyl-β-carbolines. mdpi.com

Low-Temperature UV Quaternization: A novel two-step synthesis using low-temperature UV quaternization was recently developed by Tryapkin et al. nih.govmdpi.com This method is a crucial advance for the synthesis of thermolabile derivatives that cannot withstand high-temperature cyclization. mdpi.com For example, this technique was successfully used to produce 6-tert-butylthis compound, a derivative with reduced DNA intercalation, in a high yield of 92%. mdpi.comnih.gov

Alternative Key Reactions: Strategies employing other key reactions, such as the Pictet-Spengler reaction between tryptamine and 2-oxoaldehydes and the Fischer indole synthesis, have also been successfully applied to construct the pentacyclic core of this compound. nih.govmdpi.comresearchgate.net

These modern synthetic strategies represent a significant step forward in overcoming the challenges of this compound production. By providing more efficient, cost-effective, and versatile routes, they make the large-scale synthesis of this potent marine alkaloid and its therapeutically promising derivatives an increasingly achievable goal.

Synthetic AdvancementKey FeaturesStarting MaterialsOverall YieldScalability Potential
Bharate et al. Method Two-step synthesis; tandem dehydrative condensation and dehydrogenation. nih.govmdpi.comTryptamine, ortho-chloro-substituted glyoxal. nih.gov68% nih.govHigh (potential for kilogram scale). nih.gov
Zhidkov et al. Method Two-step synthesis; microwave-assisted Minisci reaction and intramolecular quaternization. mdpi.comnih.govβ-carboline, o-fluorobenzaldehyde. mdpi.com65% (for intermediate). mdpi.comModerate to High.
Tryapkin et al. Method Two-step synthesis; low-temperature UV quaternization. nih.govmdpi.comTryptamine, 2-iodoacetophenone. nih.gov50% (for this compound), 92% (for 6-tert-butylthis compound). nih.govmdpi.comHigh (especially for thermolabile derivatives). mdpi.com
Gribble et al. Method First total synthesis; seven steps. nih.govIndole. nih.gov65% nih.govModerate (advantage of minimal chromatography). mdpi.com

Molecular and Cellular Mechanisms of Fascaplysin Bioactivity

Antiproliferative and Cytotoxic Mechanisms in Cancer Biology

Fascaplysin (B45494), a pentacyclic alkaloid originally isolated from marine sponges, demonstrates significant antiproliferative and cytotoxic effects across a range of cancer cell types. nih.govresearchgate.net Its mechanisms of action are multifaceted, primarily involving the disruption of cell cycle regulation and the activation of programmed cell death pathways. researchgate.netresearchgate.net These activities have positioned this compound as a promising compound in cancer research.

A primary mechanism through which this compound exerts its anti-tumor effects is by targeting key regulators of the cell cycle. nih.govdntb.gov.ua Specifically, it functions as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), an enzyme crucial for the progression of cells from the G1 phase to the S phase. researchgate.netmdpi.com

This compound exhibits a remarkable and potent selectivity for CDK4. nih.gov This selectivity is a key feature of its molecular profile, distinguishing it from many other kinase inhibitors. The compound's planar, aromatic structure, which includes a positively charged iminium nitrogen, is thought to be crucial for this specificity. nih.gov Free energy calculations have indicated that this positive charge contributes substantially to its preferential binding to CDK4 over other closely related kinases. nih.gov

Research has quantified this selectivity, showing a significant difference in the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK4 compared to other cyclins. For instance, it inhibits CDK4 with an IC₅₀ value of approximately 0.4 µM, while its inhibitory effect on the close homolog CDK2 is substantially weaker, with an IC₅₀ value of around 500 µM. nih.gov It also shows approximately eightfold selectivity over CDK6. nih.gov

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

Kinase IC₅₀ (µM) Selectivity vs. CDK4
CDK4 ~0.4 -
CDK2 ~500 ~1250-fold less sensitive

This table is interactive. You can sort the columns by clicking on the headers.

By selectively inhibiting CDK4, this compound effectively halts the cell cycle at the G0/G1 checkpoint. nih.govnih.gov The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical point in cell proliferation, and its regulation is often失-regulated in cancer cells. youtube.com The CDK4/cyclin D complex is a key driver of this transition. youtube.com this compound's inhibition of CDK4 prevents the necessary signaling for the cell to proceed into the S phase, where DNA replication occurs, thereby causing the cells to accumulate in the G0/G1 phase. mdpi.comnih.gov This G0/G1 arrest is a common finding in various cancer cell lines treated with this compound, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer cells. nih.govresearchgate.netmdpi.com

The inhibitory effect of this compound on CDK4 initiates a cascade of changes in the expression and activity of several key cell cycle regulatory proteins.

Retinoblastoma Protein (Rb): A primary substrate of the CDK4/cyclin D1 complex is the retinoblastoma tumor suppressor protein (Rb). nih.govyoutube.com In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes required for S-phase entry. nih.gov By inhibiting CDK4, this compound prevents the phosphorylation of Rb. nih.govnih.gov This maintains Rb in its active state, leading to sustained repression of E2F-mediated transcription and reinforcing the G1 cell cycle block. nih.gov

Cyclin D1: Studies have shown that treatment with this compound can lead to a reduction in the expression levels of Cyclin D1. mdpi.commdpi.com Cyclin D1 is the regulatory partner for CDK4, and its downregulation further cripples the activity of the complex, contributing to cell cycle arrest.

p27: The role of this compound in modulating the cyclin-dependent kinase inhibitor p27 (also known as Kip1) has also been investigated. One study observed a decrease in the expression of p27 in A549 lung cancer cells following this compound treatment. mdpi.com p27 is known to bind to and inhibit cyclin-CDK complexes, and its regulation is complex, with interactions promoting both complex assembly and inhibition depending on the cellular context. nih.govresearchgate.net

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in A549 Cells

Protein Effect of this compound Treatment
Rb Decreased expression
Cyclin D1 Decreased expression
CDK4 Decreased expression

This table is based on findings in A549 non-small cell lung cancer cells. mdpi.com

Beyond its ability to halt cell proliferation, this compound actively induces programmed cell death, primarily through apoptosis. nih.govresearchgate.net This cytotoxic activity is crucial for its potential as an anticancer agent.

This compound triggers apoptosis through multiple interconnected signaling pathways. The final execution of apoptosis requires the activation of a cascade of proteases known as caspases. nih.gov

Key mechanisms involved in this compound-induced apoptosis include:

Mitochondrial (Intrinsic) Pathway: Evidence suggests that this compound can initiate the mitochondrial pathway of apoptosis. This is indicated by changes in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade. mdpi.com

Death Receptor (Extrinsic) Pathway: this compound has been shown to up-regulate the expression of Death Receptor 5 (DR5). nih.gov DR5 is a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). mdpi.com The binding of TRAIL to DR5 can trigger the extrinsic apoptosis pathway, leading to the activation of caspase-8 and subsequent executioner caspases. nih.govmdpi.com

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) appears to be an important upstream event in this compound-induced apoptosis. mdpi.comnih.gov Increased ROS levels can lead to mitochondrial membrane potential loss, which is a key step in the intrinsic apoptotic pathway. nih.gov Studies have shown that antioxidants can partially block this compound-induced apoptosis, confirming the mediating role of ROS. nih.gov

Caspase Activation: The convergence of these pathways leads to the activation of effector caspases, such as caspase-3, which are responsible for cleaving key cellular substrates and executing the apoptotic program. nih.gov this compound treatment has been associated with the detection of active caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. nih.govnih.gov

Induction of Programmed Cell Death Pathways

Autophagy Induction and Its Interplay with Apoptosis

Autophagy is a cellular catabolic process for maintaining homeostasis, but it can also lead to cell death. tandfonline.com this compound is a robust inducer of autophagy, and its anticancer activity involves a cooperative interaction between autophagy and apoptosis. nih.gov Treatment with this compound triggers autophagy signaling, as evidenced by the increased expression of key autophagy-related proteins such as LC3-II, Beclin-1, and ATG7. nih.govnih.gov While sometimes acting as a survival mechanism, in the context of this compound treatment in certain cancer cells like human leukemia HL-60, both autophagy and apoptosis work together to induce cytotoxicity. nih.gov The interplay is complex; for instance, inhibiting autophagy can, in some cases, increase the cell death induced by this compound, suggesting a context-dependent role for autophagy. researchgate.net

The crucial link coordinating the dual induction of apoptosis and autophagy by this compound is its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov This pathway is a master regulator of cell growth, proliferation, and survival and is often deregulated in cancer. mdpi.com this compound has been shown to suppress key proteins within this cascade. nih.gov By inhibiting the PI3K/AKT/mTOR pathway, this compound removes the brakes on autophagy and simultaneously promotes apoptosis, providing a molecular basis for the observed crosstalk between these two cell death mechanisms. nih.govnih.govresearchgate.net Studies in HL-60 leukemia cells confirmed that this compound's ability to induce both apoptosis and autophagy is partially dependent on the inhibition of this critical survival pathway. nih.gov

Table 2: Proteins in the PI3K/AKT/mTOR Pathway Inhibited by this compound (at 0.5 μM in HL-60 cells) nih.gov

Protein Function in Pathway
p110α Catalytic subunit of PI3K
pAKT (S473 & T308) Key downstream effector of PI3K
p-mTOR Central regulator of cell growth and autophagy
pP70S6K Downstream effector of mTOR
raptor Component of mTORC1 complex
Autophagy-Related Protein Expression (e.g., LC3-II, ATG7, Beclin)

This compound has been shown to be a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This process is critical for cellular homeostasis and its modulation is a key aspect of this compound's bioactivity. Studies have demonstrated that treatment with this compound leads to a notable increase in the expression of key autophagic proteins.

In human leukemia HL-60 cells, this compound treatment resulted in an increased expression of Beclin 1 (BECN1) and Autophagy Related 7 (ATG7), both of which are crucial for the initiation and progression of autophagy. nih.gov The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Research has shown that as the concentration of this compound increases, so does the expression level of the LC3-II autophagic protein, confirming its role in stimulating autophagic flux. nih.gov This induction of autophagy is partially dependent on the inhibition of the PI3K/Akt signaling pathway. nih.gov

Table 1: Effect of this compound on Autophagy-Related Protein Expression

ProteinEffect of this compound TreatmentCell LineReference
Beclin 1 (BECN1)Increased expressionHL-60 nih.gov
ATG7Increased expressionHL-60 nih.gov
LC3-IIIncreased expressionHL-60 nih.gov
Ferroptosis Induction Mechanisms

Beyond autophagy and apoptosis, this compound has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. mdpi.comnih.gov This mechanism is a significant contributor to its anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). mdpi.com

The induction of ferroptosis by this compound is evidenced by several key biochemical changes within the cell. mdpi.comnih.gov Treatment with the compound leads to increased intracellular levels of reactive oxygen species (ROS) and ferrous iron (Fe2+). mdpi.com Concurrently, this compound downregulates the expression of proteins that protect against ferroptosis, including Glutathione Peroxidase 4 (GPX4), Ferritin Heavy Chain 1 (FTH1), and Solute Carrier Family 7 Member 11 (SLC7A11). mdpi.com The modulation of the GPX4 signaling pathway is a central element in this process. researchgate.net Furthermore, endoplasmic reticulum (ER) stress has been implicated as a contributing factor in this compound-induced ferroptosis. mdpi.com

DNA Intercalation and Its Implications for Cellular Processes

The planar structure of the this compound molecule allows it to function as a DNA intercalating agent. nih.govnih.gov This physical insertion between the base pairs of the DNA double helix is a primary mode of its interaction with genetic material and has significant consequences for cellular function. nih.gov

Spectroscopic and calorimetric studies have confirmed that this compound binds to double-stranded DNA, with intercalation being the major binding mode. nih.gov This interaction can disrupt DNA replication and transcription, ultimately contributing to cell cycle arrest and the induction of apoptosis. researchgate.netresearchgate.net The affinity for this interaction is high, with studies on calf thymus DNA revealing affinity constants (K1) as high as 2.5 x 10(6) M(-1). nih.gov While this potent DNA intercalating activity is central to its cytotoxic effects, it is also a source of toxicity, which has prompted research into derivatives with mitigated DNA-intercalating properties to potentially improve selectivity towards cancer cells. researchgate.netresearchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

A key mechanism underlying this compound's bioactivity is its ability to induce the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive species containing oxygen, and their accumulation can lead to oxidative stress, a condition that causes damage to cellular components like DNA, proteins, and lipids. youtube.commdpi.comfrontiersin.org

This compound-induced elevation of ROS levels is a critical mediator of both apoptosis and ferroptosis in cancer cells. mdpi.comnih.govresearchgate.net In the context of ferroptosis, the accumulation of lipid ROS is a defining characteristic. mdpi.com For apoptosis, the increase in ROS can trigger mitochondrial damage and activate caspase cascades, leading to programmed cell death. nih.gov This production of ROS disrupts the normal redox balance of the cell, overwhelming its antioxidant defenses and pushing it towards a state of oxidative stress that ultimately results in cell death. nih.gov

Targeting of Kinases and Signaling Pathways

This compound exerts significant influence over cellular behavior by targeting and modulating various protein kinases and their associated signaling pathways, which are often dysregulated in diseases like cancer.

Kinase screening assays have identified this compound as a potent inhibitor of several cancer-associated receptor tyrosine kinases (RTKs). nih.gov Notably, it strongly inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tropomyosin receptor kinase A (TRKA). nih.govelsevierpure.com VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.commdpi.com By inhibiting VEGFR2, this compound can suppress tumor angiogenesis. nih.govelsevierpure.com

The mechanism of inhibition involves a DFG-out (Asp-Phe-Gly-out), non-competitive mode of action. nih.govelsevierpure.com This indicates that this compound binds to a conformation of the kinase where the DFG motif at the start of the activation loop is flipped, which is characteristic of Type II kinase inhibitors.

Table 2: Inhibition of Receptor Tyrosine Kinases by this compound

Kinase TargetEffectMechanismReference
VEGFR2Strong inhibitionDFG-out non-competitive inhibition nih.govelsevierpure.com
TRKAStrong inhibitionDFG-out non-competitive inhibition nih.govelsevierpure.com
VEGFR3InhibitionNot specified nih.gov

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and 5' AMP-activated protein kinase (AMPK) signaling pathways are central regulators of cell growth, survival, and metabolism. This compound's interaction with these cascades is complex.

On one hand, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cells such as the HL-60 line. nih.gov This inhibition is a contributing factor to the induction of both autophagy and apoptosis. nih.gov However, other studies have revealed a seemingly contradictory effect, where this compound treatment can lead to an increase in the phosphorylation of both AKT and AMPK. mdpi.comnih.gov The activation of AKT and AMPK signaling can be a pro-survival response in cancer cells, potentially leading to chemoresistance. mdpi.comnih.gov This has led to the hypothesis that suppressing this this compound-induced activation with selective inhibitors of PI3K-AKT signaling (e.g., LY294002) or AMPK (e.g., Compound C) could dramatically enhance the compound's anti-cancer efficacy. mdpi.comnih.gov This dualistic modulation highlights the intricate and context-dependent effects of this compound on cellular signaling networks.

Mentioned Compounds

Modulation of Transcriptional Factors and Gene Expression

This compound exerts significant control over cellular processes by modulating the activity of key transcriptional factors and, consequently, the expression of genes involved in cell survival, angiogenesis, and cell cycle progression.

Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen environments by promoting angiogenesis and metabolic reprogramming. This compound has been shown to potently suppress the accumulation of HIF-1α in hypoxic tumor conditions, both in vitro and in vivo. nih.govelsevierpure.com

The mechanism underlying this suppression is linked to the inhibition of cap-dependent translation, a crucial process for the synthesis of many oncoproteins. This compound achieves this by targeting the mTOR-4EBP1-p70S6K1 pathway. nih.gov By attenuating this pathway, this compound effectively reduces the de novo protein synthesis of HIF-1α, thereby impairing the ability of cancer cells to induce angiogenesis under hypoxic stress. nih.govelsevierpure.comresearchgate.net This leads to a decrease in blood vessel formation within tumor tissues. nih.gov

Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in most human cancers, where it plays a dual role in inhibiting apoptosis and regulating cell division. This compound has been found to significantly downregulate the protein levels of survivin in various cancer cell lines. nih.govelsevierpure.com

Interestingly, this downregulation is not a result of decreased mRNA expression or enhanced ubiquitination-mediated degradation. nih.gov Instead, similar to its effect on HIF-1α, this compound suppresses survivin expression by inhibiting its de novo synthesis through the attenuation of 4EBP1-mediated cap-dependent translation. nih.govelsevierpure.comresearchgate.net This reduction in survivin levels contributes to the pro-apoptotic effects of this compound.

The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle and DNA synthesis. Currently, there is limited direct evidence in the scientific literature detailing the activation of transcription factor E2F1 by this compound or its derivatives. While some studies have explored the broader effects of this compound on cell cycle regulation, a specific and direct mechanistic link to the activation of E2F1 has not been established. One conference abstract has suggested a potential link between a this compound derivative and E2F1 activation, but this has not been substantiated in peer-reviewed literature. researchgate.net Therefore, the impact of this compound on this particular transcription factor remains an area for future investigation.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often aberrantly activated in cancer, promoting cell proliferation, migration, and invasion. This compound has been shown to regulate this critical pathway.

In non-small cell lung cancer (NSCLC), this compound was found to inhibit cell migration by modulating the Wnt/β-catenin signaling pathway. nih.govmdpi.com This regulation also contributes to the reversal of the epithelial-mesenchymal transition (EMT) phenotype, a process that is crucial for cancer cell metastasis. nih.govmdpi.com The precise molecular interactions through which this compound modulates the components of the Wnt/β-catenin cascade are still under investigation, but its ability to interfere with this pathway represents a significant aspect of its anti-metastatic potential.

Table 2: Summary of this compound's Effects on Transcriptional Factors and Associated Pathways

Transcriptional Factor/Pathway Effect of this compound Downstream Consequence
Hypoxia-Inducible Factor-1α (HIF-1α) Suppression of protein accumulation nih.govelsevierpure.com Decreased angiogenesis nih.gov
Survivin Downregulation of protein levels nih.govelsevierpure.com Increased apoptosis nih.gov

Reversal of Epithelial-Mesenchymal Transition (EMT) Phenotype

This compound has been identified as an agent capable of reversing the Epithelial-Mesenchymal Transition (EMT), a critical process in which epithelial cells lose their characteristics and acquire a mesenchymal phenotype, enhancing migratory and invasive capabilities associated with tumor metastasis. nih.gov

In studies involving non-small cell lung cancer (NSCLC), this compound was found to inhibit cell migration by modulating the Wnt/β-catenin signaling pathway and reversing the EMT phenotype. nih.gov This was evidenced by significant changes in the expression of key EMT protein markers. Treatment with this compound led to a notable downregulation of mesenchymal markers such as N-cadherin and vimentin. nih.gov Concurrently, an increase in the expression of the epithelial marker E-cadherin was observed, signifying a shift back towards an epithelial state. nih.gov The inhibition of matrix metalloproteinase 9 (MMP9), an enzyme crucial for extracellular matrix degradation and cell invasion, was also reported following this compound treatment. nih.gov

Table 1: Effect of this compound on EMT Markers

Marker Type Effect of this compound Reference
E-cadherin Epithelial Increased expression nih.gov
N-cadherin Mesenchymal Decreased expression nih.gov
Vimentin Mesenchymal Downregulated protein levels nih.gov
MMP9 Mesenchymal-associated Downregulated protein levels nih.gov

Targeting of Cellular Metabolism (e.g., Prostate Cancer Cell Metabolism)

The bioactivity of this compound and its derivatives extends to the modulation of cellular metabolism, a hallmark of cancer. The derivative 3,10-Dibromothis compound (DBF), in particular, has been shown to affect the metabolic activity of human prostate cancer cells. nih.gov This interaction with cellular metabolism is a key component of its mechanism, ultimately contributing to cancer cell death. nih.gov Unlike some cytotoxic agents, DBF was found to target metabolic activity without disrupting the integrity of the cell membrane, suggesting a more specific mechanism of action. researchgate.net

Inhibition of Topoisomerase I Activity

This compound demonstrates high cytotoxicity against certain cancer cells, such as small-cell lung cancer (SCLC), through multiple mechanisms, including the inhibition of topoisomerase I. nih.govnih.gov Topoisomerase I is a crucial enzyme that alters DNA topology to facilitate processes like replication and transcription. By affecting this enzyme, this compound can interfere with DNA integrity and function, contributing to its anticancer effects. nih.govnih.gov This activity, combined with other actions like DNA intercalation, underscores the compound's multifaceted approach to inducing cancer cell death. nih.gov

Anti-Angiogenic Effects and Associated Mechanisms

This compound is recognized as a natural angiogenesis inhibitor, capable of disrupting the formation of new blood vessels, a process vital for tumor growth and expansion. nih.govnih.gov Its anti-angiogenic properties are mediated through several distinct but related mechanisms.

Vascular Endothelial Growth Factor (VEGF) Blockade and Secretion Inhibition

A primary mechanism of this compound's anti-angiogenic effect is its ability to interfere with Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. mdpi.com Studies have demonstrated that this compound can inhibit both the expression and the secretion of VEGF in cancer cells, such as the hepatocarcinoma cell line BeL-7402. nih.gov This reduction in VEGF availability curtails the primary signal for endothelial cells to proliferate and form new vessels, thereby starving the tumor of essential blood supply. nih.govmdpi.com

Inhibition of Microvessel Formation

The inhibitory effect of this compound on VEGF signaling translates directly to the suppression of new blood vessel formation. In vivo studies using the chorioallantoic membrane (CAM) assay have shown that this compound inhibits the formation of capillary plexuses in a dose-dependent manner. nih.gov Furthermore, immunohistochemical analysis of tumor tissues from sarcoma-bearing mice treated with this compound revealed decreased staining for the CD31 antigen, a marker for endothelial cells, indicating a reduction in tumor vasculature. nih.gov In vitro assays have also confirmed that this compound selectively inhibits the proliferation of endothelial cells over tumor cells at low concentrations. nih.gov

Modulation of Angiogenic Factors (e.g., HIF-1α, eNOS, MMP-2/9 for derivatives)

Beyond its direct impact on VEGF, this compound and its derivatives modulate a broader spectrum of angiogenic factors. This compound treatment can lead to the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and upregulates many pro-angiogenic genes, including VEGF. nih.govnih.gov

Synthetic derivatives of this compound have also been developed and show potent anti-angiogenic activity. For instance, 4-Chloro this compound and 7-chloro-fascaplysin have been shown to inhibit VEGF-dependent angiogenesis by modulating key proangiogenic factors including HIF-1α, endothelial nitric oxide synthase (eNOS), and matrix metalloproteinases MMP-2 and MMP-9. nih.govfrontiersin.org This modulation is often linked to the inhibition of upstream signaling pathways such as the PI3K/Akt/mTOR cascade. nih.govfrontiersin.org

Table 2: this compound's Effect on Angiogenic Factors

Factor Compound Effect Reference
VEGF This compound Inhibits expression and secretion nih.govmdpi.com
HIF-1α This compound Downregulation nih.govnih.gov
HIF-1α 4-Chloro this compound, 7-chloro-fascaplysin Modulation/Inhibition nih.govfrontiersin.org
eNOS 4-Chloro this compound, 7-chloro-fascaplysin Modulation/Inhibition nih.govfrontiersin.org
MMP-2/9 4-Chloro this compound, 7-chloro-fascaplysin Modulation/Inhibition nih.govfrontiersin.org

Direct Effects on Endothelial Cell Proliferation and Apoptosis (e.g., HUVECs)

This compound exerts significant direct effects on endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs), by inhibiting their proliferation and inducing programmed cell death, or apoptosis. Research has demonstrated that this compound can suppress angiogenesis by inhibiting Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com This inhibition contributes to its ability to arrest the cell cycle in the G1 phase and trigger apoptosis. nih.gov

The apoptotic mechanism in HUVECs is closely linked to the mitochondrial pathway. nih.gov Studies have confirmed the induction of apoptosis through the detection of key signaling molecules such as active caspase-3, Bax, and Bcl-2. nih.gov A notable increase in the Bax/Bcl-2 ratio suggests the central role of the mitochondria in this process. nih.gov Furthermore, this compound has been shown to have a regulatory effect on the Tumor Necrosis Factor (TNF) and TNF receptor superfamily in HUVECs. nih.gov This leads to an improved expression level of cleaved caspase-9 and active caspase-3, enhancing the cells' sensitivity to apoptosis induced by ligands associated with tumor necrosis. nih.gov

Antimicrobial Activities and Related Mechanisms

This compound, a marine alkaloid, is recognized for its broad-spectrum antimicrobial properties. nih.govingentaconnect.commdpi.com Its unique planar, cationic five-ring structure is a key feature contributing to its potent bioactivities against various pathogens. nih.gov

This compound and its synthetic derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The compound exerts its effects through multiple mechanisms. One primary mode of action is the disruption of the bacterial cell wall and membrane integrity. mdpi.com Additionally, its planar structure allows it to bind to bacterial genomic DNA, interfering with essential cellular processes.

A further identified mechanism is the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein. researchgate.netnih.gov FtsZ is a crucial protein in bacterial cell division, and by inhibiting its GTPase activity and polymerization, this compound derivatives effectively halt bacterial replication, leading to cell death. researchgate.netnih.gov While highly potent against MRSA, this compound also shows activity against Gram-negative bacteria such as Escherichia coli, although typically at higher concentrations. mdpi.com Certain synthetic derivatives have been developed that show enhanced potency against both MRSA and E. coli compared to the parent compound. mdpi.com

Minimum Inhibitory Concentration (MIC) of this compound Against Select Bacteria
Bacterial StrainMIC Value (μg/mL)
MRSA (ATCC 43300)0.78
Escherichia coli (ATCC 25922)12.5

Data sourced from: MDPI mdpi.com

The spectrum of this compound's bioactivity includes antifungal properties. ingentaconnect.commdpi.comresearchgate.net Screenings of this marine-derived bis-indole alkaloid have consistently listed antifungal activity among its range of effects, contributing to its profile as a broad-spectrum antimicrobial agent. ingentaconnect.commdpi.com

This compound has been identified as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RTase) enzyme. ingentaconnect.comresearchgate.net This enzyme is critical for the replication cycle of HIV, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.comyoutube.com The demonstrated anti-HIV-1-RTase activity positions this compound among the marine natural products with potential antiviral applications. ingentaconnect.comresearchgate.net

Antimalarial/Antiplasmodial Activity

This compound exhibits potent antimalarial activity, demonstrating efficacy against the parasite Plasmodium falciparum, the primary causative agent of the most severe form of malaria in humans. nih.govmdpi.com Its effectiveness has been documented against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. nih.govmdpi.com Early studies revealed that this compound is a potent in vitro inhibitor of the chloroquine-susceptible NF54 strain and the chloroquine-resistant K1 strain, highlighting its potential as a lead structure for the development of new antimalarial agents. nih.govmdpi.com

In Vitro Antiplasmodial Activity of this compound (IC50)
Plasmodium falciparum StrainIC50 Value (ng/mL)
NF54 (Chloroquine-Susceptible)34
K1 (Chloroquine-Resistant)50

Data sourced from: PMC nih.gov, MDPI mdpi.com

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory properties. Research indicates that certain derivatives of this compound can effectively decrease the expression of pro-inflammatory cytokines. While the precise anti-inflammatory mechanism of this compound itself is an area of ongoing investigation, its known inhibitory effects on key signaling pathways provide insight into its potential actions.

This compound is a known inhibitor of cyclin-dependent kinase 4 (CDK4) and the PI3K/Akt/mTOR signaling pathway. These pathways are not only crucial in cell cycle regulation and cancer but are also implicated in inflammatory processes. The inhibition of the PI3K/Akt pathway, in particular, can modulate inflammatory responses.

Furthermore, studies on derivatives of this compound have shown a reduction in the expression of pro-inflammatory cytokines in vivo. For instance, in animal models of cognitive dysfunction, certain this compound derivatives were found to decrease the expression of these inflammatory mediators, suggesting a potential therapeutic application in neuroinflammatory conditions.

While direct studies detailing this compound's effect on key inflammatory regulators like nuclear factor kappa B (NF-κB) are not extensively available, the modulation of the aforementioned pathways suggests an indirect influence on inflammatory gene transcription.

Other Reported Biological Activities

Beyond its well-documented anti-cancer and antimicrobial effects, this compound exhibits a range of other significant biological activities. These include analgesic, antithrombotic, and anti-Alzheimer's potential, stemming from its interactions with various molecular targets.

This compound has been identified as a compound with analgesic properties. nih.gov This pain-relieving potential is significantly linked to its activity as a µ-opioid receptor agonist. By activating these receptors, this compound can modulate pain signaling pathways, mimicking the effects of endogenous endorphins. This mechanism suggests its potential as a novel analgesic agent. nih.gov

This compound demonstrates significant antithrombotic activity by interfering with platelet activation and aggregation. researchgate.net This effect is primarily mediated through the downregulation of the PI3K/AKT signaling pathway in platelets. researchgate.net

Pre-treatment of platelets with this compound leads to a reduction in the activation of glycoprotein (B1211001) (GP)IIb/IIIa, a key receptor involved in platelet aggregation, following stimulation by agonists such as protease-activated receptor-1-activating peptide (PAR-1-AP), adenosine (B11128) diphosphate (B83284) (ADP), and phorbol-12-myristate-13-acetate (PMA). researchgate.net This inhibition of GPIIb/IIIa activation results in decreased platelet aggregation. researchgate.net

In vivo studies using a mouse dorsal skinfold chamber model of photochemically induced thrombus formation have shown that this compound-treated mice exhibit a significantly extended time to complete vessel occlusion compared to controls. researchgate.net Furthermore, this compound has been observed to increase the tail-vein bleeding time, further confirming its antithrombotic effects. researchgate.net

Table 1: Effects of this compound on Platelet Function and Thrombosis
ActivityKey FindingsMechanism of Action
Platelet AggregationReduced platelet aggregation in response to various agonists (PAR-1-AP, ADP, PMA). researchgate.netInhibition of Glycoprotein (GP)IIb/IIIa activation. researchgate.net
In Vivo ThrombosisSignificantly extended complete vessel occlusion time in a mouse model. researchgate.netDownregulation of the PI3K/AKT signaling pathway. researchgate.net
Bleeding TimeIncreased tail-vein bleeding time in mice. researchgate.netInhibition of platelet function. researchgate.net

This compound and its derivatives have emerged as promising multi-target agents for Alzheimer's disease. nih.gov Their therapeutic potential stems from their ability to inhibit key enzymes and pathological processes associated with the disease. nih.gov

Acetylcholinesterase Inhibition

This compound acts as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov It exhibits an IC50 value of 1.49 µM and a Ki value of 2.28 µM for AChE. nih.gov Notably, it shows a 60-fold selectivity for AChE over butyrylcholinesterase. nih.gov By inhibiting AChE, this compound can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Aβ Aggregation Inhibition for derivatives

Derivatives of this compound have been shown to be potent inhibitors of β-amyloid (Aβ) peptide aggregation, a central event in the pathogenesis of Alzheimer's disease. mdpi.com The parent compound, this compound, can inhibit the fibrillization of Aβ in vitro. mdpi.com

A synthetic analogue, 9-methylthis compound, has demonstrated even greater potency in inhibiting the formation of Aβ fibrils compared to this compound. mdpi.comresearchgate.net Incubation of 9-methylthis compound with Aβ leads to a direct reduction in the formation of toxic Aβ oligomers. mdpi.com Molecular dynamics simulations suggest that 9-methylthis compound may interact with negatively charged residues of Aβ42 through polar binding energy, hydrogen bonds, and π–π interactions. mdpi.com Importantly, Aβ oligomers modified by nanomolar concentrations of 9-methylthis compound exhibit reduced neuronal toxicity in SH-SY5Y cells. mdpi.com

In vivo studies with other this compound derivatives have shown that they can ameliorate cognitive dysfunction induced by Aβ oligomers in mice, prevent cholinergic dysfunctions, and inhibit Aβ-induced tau hyperphosphorylation. nih.gov

Table 2: Anti-Alzheimer's Disease Activities of this compound and Its Derivatives
ActivityCompoundKey Findings
Acetylcholinesterase (AChE) InhibitionThis compoundIC50: 1.49 µM nih.gov
Ki: 2.28 µM (non-competitive inhibition) nih.gov
Aβ Aggregation InhibitionThis compoundInhibits Aβ fibrillization in vitro. mdpi.com
9-Methylthis compoundMore potent inhibitor of Aβ fibril formation than this compound; reduces Aβ oligomer formation and neurotoxicity. mdpi.com

This compound has been identified as a novel agonist of the µ-opioid receptor (µ-OR), with an EC50 value of 6.3 µM. nih.gov Importantly, it functions as a "balanced" agonist. nih.gov This is in contrast to "biased" agonists like morphine.

A balanced agonist, similar to endogenous endorphins, engages both G-protein signaling and β-arrestin recruitment pathways, and promotes receptor endocytosis. nih.gov This balanced signaling profile is significant because it is thought that the reduced liability for tolerance and dependence seen with endogenous opioids is linked to this balanced mechanism. nih.gov this compound's ability to boost both G-protein signaling and β-arrestin recruitment, with an efficacy at the β-arrestin-2 effector significantly greater than that of morphine, positions it as an interesting compound for the development of novel analgesics with potentially more favorable side-effect profiles. nih.gov

Structure Activity Relationships Sar and Derivative Optimization

Correlation Between Planar Structure, DNA Intercalation, and Biological Activity

Fascaplysin (B45494) possesses a distinctive, flat pentacyclic ring system, which is a primary determinant of its biological action. mdpi.comsmolecule.com This planarity allows the molecule to insert itself between the base pairs of double-stranded DNA, a process known as DNA intercalation. mdpi.comsmolecule.comnih.govnih.gov This interaction is considered a significant mechanism behind its potent cytotoxicity, as it can disrupt DNA conformation, interfere with cellular processes like replication and transcription, and ultimately trigger programmed cell death (apoptosis). mdpi.comfrontiersin.orgsemanticscholar.org

However, this same mechanism is a major drawback for its clinical development. The ability to intercalate into DNA is not specific to cancer cells, leading to high toxicity in healthy, non-cancerous cells. mdpi.comnih.govmdpi.com This lack of selectivity and inherent toxicity has largely limited the therapeutic application of the natural this compound molecule, making it a lead compound that necessitates structural modification to unlock its full potential. mdpi.comnih.govresearchgate.netresearchgate.net

Impact of Halogenation on Cytotoxicity and Selectivity

The addition of halogen atoms (such as bromine, chlorine, and iodine) to the this compound scaffold is a key strategy for modulating its biological activity. Studies have shown that halogenation can significantly influence both the potency (cytotoxicity) and the cancer-cell specificity (selectivity) of the compound.

A pronounced selectivity for cancer cells has been observed for di- and trisubstituted halogen derivatives. mdpi.comresearchgate.net For instance, moving a bromine atom from the C-10 to the C-9 position was found to decrease cytotoxicity in non-malignant cells, thereby increasing the compound's selectivity for tumor cells. mdpi.com Among various derivatives, 3,10-dibromothis compound has consistently demonstrated high selectivity, making it a promising candidate for further investigation. mdpi.comnih.govresearchgate.net This enhanced selectivity is thought to be due to cytostatic effects mediated by targeting cellular metabolism. mdpi.comresearchgate.net Conversely, substituting bromine with iodine at the C-9 position dramatically increased cytotoxicity towards non-cancer cells, resulting in poor selectivity. mdpi.com

CompoundSubstitutionEffect on Selectivity (Cancer vs. Non-Cancer Cells)Reference
This compound UnsubstitutedBaseline mdpi.com
10-Bromothis compound Bromine at C-10~2x higher selectivity than this compound mdpi.com
9-Bromothis compound Bromine at C-9Higher selectivity than 10-bromothis compound mdpi.com
9-Iodothis compound Iodine at C-9Low selectivity (Selectivity Index < 1) mdpi.com
3,10-Dibromothis compound Bromine at C-3 and C-10Highest selectivity observed in one study mdpi.comnih.gov

Influence of Substitutions at Specific Positions (e.g., C-3, C-9, C-10) on Biological Profile

Modifying specific carbon positions on the this compound rings (A, C, and E) has been shown to tune its biological profile, impacting everything from anticancer to antimicrobial and neuroprotective activities.

C-3 Position: The introduction of a bromine atom at the C-3 position yields 3-bromothis compound , a natural derivative that shows anti-cancer activity at submicromolar concentrations. mdpi.comnih.gov This effect is mediated partly through the induction of apoptosis via caspase-8, -9, and -3. mdpi.com A synthetic chloro derivative at C-3 was found to effectively inhibit VEGF-mediated microvessel growth and blood vessel formation in vivo. mdpi.com Furthermore, modification at the C-3 position with a bromine atom significantly increased antimicrobial potency against certain Gram-positive bacteria. mdpi.com

C-9 Position: The C-9 position is of fundamental importance for tailoring biological activity. researchgate.netnih.gov Introducing a phenyl group at C-9 resulted in a compound with outstandingly high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. researchgate.netnih.gov Shifting this substituent to neighboring positions leads to a sharp drop in selective antibacterial action. nih.gov For other activities, methylation at C-9 produced a more potent inhibitor of amyloid-beta aggregation, relevant to Alzheimer's disease research, than the parent this compound. nih.govresearchgate.net

C-10 Position: Like its C-3 counterpart, 10-bromothis compound is a natural derivative that exhibits anticancer activity at submicromolar concentrations, also acting through caspase-dependent apoptosis. nih.govmdpi.com

Disubstitution: Combining substitutions has led to compounds with unique properties. 3,10-dibromothis compound not only shows high selectivity for cancer cells but also induces apoptosis in leukemic cells and demonstrates a synergistic effect with the chemotherapy drug cytarabine. mdpi.comresearchgate.net Researchers also synthesized and evaluated 2,9-dibromothis compound to explore the most promising anticancer properties based on isomeric comparisons. mdpi.com

DerivativePosition(s)SubstitutionPrimary Biological Profile ChangeReference(s)
3-Chlorothis compound C-3ChlorineAnti-angiogenic mdpi.com
3-Bromothis compound C-3BrominePotent anticancer; Enhanced antimicrobial nih.govmdpi.com
9-Phenylthis compound C-9PhenylPotent and selective antimicrobial researchgate.netnih.gov
9-Methylthis compound C-9MethylPotent inhibitor of Aβ aggregation nih.govresearchgate.net
10-Bromothis compound C-10BrominePotent anticancer nih.govmdpi.com
3,10-Dibromothis compound C-3, C-10BromineHigh anticancer selectivity; Apoptosis induction mdpi.comnih.govmdpi.com

SAR Studies for Enhanced Therapeutic Potential across Different Biological Activities

Broad SAR studies, involving the synthesis of large libraries of this compound derivatives with modifications at all possible sites, have provided a deeper understanding of its therapeutic potential. mdpi.comnih.govcolab.ws A critical finding from these comprehensive studies is that the selectivity of this compound derivatives toward cancer cells often anticorrelates with their DNA intercalating activity. researchgate.net Specifically, the introduction of substituents at the C-9, C-10, or both C-3 and C-10 positions can lead to a notable reduction in DNA intercalation and a corresponding improvement in selectivity. mdpi.comnih.govresearchgate.net

These SAR studies have also expanded the scope of this compound's potential applications beyond cancer. For instance, modifications at the C-9 position have been shown to be of fundamental importance for antibacterial activity, leading to derivatives that are more effective than the antibiotic vancomycin (B549263) in some models. researchgate.netnih.gov Other research has explored derivatives as multi-target agents for Alzheimer's disease, highlighting the versatility of the this compound scaffold. chemcomp.com This body of work continues to define the structural optimizations needed to harness the remarkable therapeutic potential of this compound for a variety of diseases. mdpi.comresearchgate.net

Advanced Preclinical Research and Investigational Models of Fascaplysin

In Vitro Cell Line-Based Investigations

Laboratory-based studies using cultured cancer cells are fundamental to understanding the pharmacological profile of novel therapeutic agents. Fascaplysin (B45494) has been subjected to a wide array of such investigations, revealing its effects on cell viability, proliferation, and the molecular pathways governing cell fate.

Studies in Various Cancer Cell Lines

This compound has demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines. nih.govmdpi.com Its efficacy has been documented in cancers of the lung, blood, liver, skin, and reproductive organs, as well as in tumors of the central nervous system and gastrointestinal tract. mdpi.com

Notably, research has highlighted its potent effects against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, with mean IC₅₀ values of 0.89 µM and 1.15 µM, respectively. nih.govnih.gov In leukemia, particularly the HL-60 promyelocytic leukemia cell line, this compound showed time-dependent inhibition of proliferation with an IC₅₀ value dropping to 0.5 μM after 48 hours of treatment. mdpi.com Studies on melanoma cell lines, such as A375, Sk-Mel-28, and Sk-Mel-2, have also shown significant growth inhibition, with this compound achieving up to 99.2% growth inhibition in Sk-Mel-28 cells. nih.govmdpi.com Furthermore, this compound has shown cytotoxicity against glioma (C6), prostate (LNCaP), and ovarian (A2780, OVCAR3) cancer cell lines. nih.govmdpi.com

Table 1: In Vitro Activity of this compound in Various Human Cancer Cell Lines
Cancer TypeCell LineKey FindingsReference
Lung (SCLC)VariousHigh cytotoxicity with a mean IC₅₀ of 0.89 µM. nih.govnih.gov
Lung (NSCLC)A549, H1299, H23Demonstrated cytotoxicity with a mean IC₅₀ of 1.15 µM. nih.govnih.govsemanticscholar.org
LeukemiaHL-60Potent inhibition with an IC₅₀ of 0.5 µM after 48h. mdpi.com
LiverBel-7402Inhibited secretion and expression of VEGF. mdpi.comnih.gov
MelanomaA375, Sk-Mel-28Inhibited proliferation; achieved 99.2% growth inhibition in Sk-Mel-28. nih.govmdpi.com
OvarianA2780, OVCAR3Reduced migration, invasion, and expression of CDK4 and Bcl-2. nih.gov
GliomaC6Showed strong cytotoxicity at a concentration of 0.5 µM. mdpi.com
ProstateLNCaPCytotoxic with an IC₅₀ value of 0.54 µM. mdpi.com
ColonHCT-116, HT29Demonstrated high chemosensitivity. semanticscholar.org
BreastMDAMB-231A derivative, 4-chloro-fascaplysin, interfered with the PI3K/Akt/mTOR pathway. researchgate.net

Analysis of Cell Cycle Progression and Cell Viability

A primary mechanism of this compound's anti-cancer action is the disruption of the cell cycle. It is recognized as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), a key enzyme that drives the transition from the G1 phase (growth) to the S phase (DNA synthesis) of the cell cycle. nih.govresearchgate.net By inhibiting CDK4, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, a crucial step for cell cycle progression. nih.govmdpi.com This leads to an arrest of cancer cells in the G0/G1 phase. nih.govlongdom.org

In some cell lines, such as small cell lung cancer cells, the effect is concentration-dependent, with lower concentrations causing a G0/G1 arrest and higher concentrations inducing an S-phase arrest. nih.govsemanticscholar.org Studies in A549 lung cancer cells confirmed that this compound treatment leads to G0/G1 phase arrest by decreasing the expression of key cell cycle-related proteins including Rb, cyclin D1, and CDK4. mdpi.com This interruption of the cell division cycle ultimately compromises cell viability and leads to cell death.

Investigation of Apoptotic and Autophagic Markers

This compound has been shown to induce programmed cell death in cancer cells through both apoptosis and autophagy. karger.comnih.gov The apoptotic response is characterized by the activation of caspases, a family of proteases that execute cell death. nih.gov In human leukemia HL-60 cells, this compound treatment resulted in the cleavage of PARP-1 and activation of caspases. nih.govnih.gov Further mechanistic studies revealed that this compound-induced apoptosis can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.com It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govmdpi.com

Concurrently, this compound can trigger autophagy, a cellular process of self-digestion. mdpi.com In HL-60 cells, this compound treatment increased the expression of autophagy markers such as LC3-II, Beclin-1, and ATG7. nih.govmdpi.com Research suggests a complex interplay between these two pathways, with evidence of caspase-mediated crosstalk between apoptosis and autophagy. nih.gov In some contexts, autophagy may act as a cytoprotective response, while in others, it contributes to cell death. mdpi.comresearchgate.net

Assessment of Angiogenesis in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. longdom.org this compound exhibits significant anti-angiogenic properties. nih.govkarger.com Studies using human umbilical vein endothelial cells (HUVEC), a standard in vitro model for angiogenesis, have demonstrated that this compound can inhibit their proliferation, migration, and ability to form tube-like structures. mdpi.comlongdom.org

A key mechanism for this effect is the inhibition of vascular endothelial growth factor (VEGF), a potent pro-angiogenic signal. nih.govlongdom.org this compound has been shown to inhibit both the expression and secretion of VEGF by cancer cells, such as the Bel-7402 hepatocarcinoma line. mdpi.comnih.gov Furthermore, this compound can induce apoptosis and autophagy in vascular endothelial cells, directly contributing to its anti-angiogenic activity. mdpi.comkarger.com

In Vivo Non-Human Animal Model Studies

To validate the anti-cancer potential observed in vitro, the efficacy of this compound has been assessed in living animal models, which provide a more complex biological system that mimics human disease.

Xenograft Models for Tumor Growth Inhibition

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development. This compound has demonstrated significant tumor growth inhibition in several such models.

In a murine sarcoma S180 model, this compound suppressed tumor growth through a combination of apoptosis induction and anti-angiogenesis. nih.govmdpi.com Similarly, in mice bearing HCT-116 human colon tumor xenografts, the compound led to a reduction in tumor size. nih.govmdpi.com A study using a human malignant melanoma A375 cell-injected xenograft model also reported that this compound treatment significantly reduced tumor volumes. nih.gov In these melanoma xenografts, analysis of the tumor tissue revealed decreased angiogenesis and an increase in the apoptotic marker cleaved-caspase-3. nih.govmdpi.com These in vivo results corroborate the in vitro findings, indicating that this compound's ability to inhibit tumor growth is linked to its pro-apoptotic and anti-angiogenic effects. mdpi.comnih.gov

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelKey FindingsReference
MelanomaA375Significantly reduced end-point tumor volumes; decreased angiogenesis and increased cleaved-caspase-3 in tumor tissues. nih.govmdpi.com
ColonHCT-116Reduced tumor size. nih.govmdpi.com
SarcomaMurine Sarcoma S180Suppressed tumor growth via apoptosis and anti-angiogenesis. nih.govmdpi.com
LungH1975Treatment resulted in decreased tumor angiogenesis and increased cleaved-caspase-3. researchgate.net

S180 Cell-Implanted Tumor Models

The in vivo anticancer potential of this compound has been evaluated using murine sarcoma S180 cell-implanted tumor models. mdpi.commdpi.comresearchgate.net In these preclinical studies, administration of this compound resulted in a significant suppression of tumor growth. nih.gov The mechanisms underlying this antitumor effect in the S180 model involve the induction of apoptosis and the inhibition of angiogenesis. mdpi.comnih.gov

Morphological and immunohistochemical examinations of the tumor tissues from this compound-treated mice revealed classic signs of apoptosis. nih.gov Furthermore, a notable reduction in the staining of proliferating cell nuclear antigen (PCNA) was observed, indicating a decrease in tumor cell proliferation. nih.gov Concurrently, the anti-angiogenic effect of this compound was evidenced by decreased staining for the endothelial marker CD31, signifying a reduction in tumor vasculature. nih.gov Gene expression analysis of the tumors corroborated these findings, pointing to the involvement of pathways related to cell cycle arrest, apoptosis, and cell adhesion in the therapeutic action of this compound. nih.gov

Matrigel Plug Assays for Anti-Angiogenic Efficacy

While this compound has demonstrated clear anti-angiogenic properties in various in vivo models, specific data from Matrigel plug assays are not extensively detailed in the available research. nih.gov However, other assays confirm its efficacy in inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis. nih.govnih.gov

Syngeneic Mouse Models for Immunotherapy Enhancement

The use of syngeneic mouse models, which utilize immunocompetent mice, has been crucial in demonstrating this compound's potential to augment cancer immunotherapy. crownbio.com Research has shown that this compound can enhance the efficacy of anti-Programmed cell death protein 1 (anti-PD-1) therapy in a syngeneic mouse model of non-small cell lung cancer (NSCLC). nih.govnih.gov

The primary mechanism for this enhancement is the ability of this compound to significantly upregulate the expression of Programmed death-ligand 1 (PD-L1) on lung cancer cells. nih.govnih.govresearchgate.net This increased PD-L1 expression appears to improve the sensitivity of the tumors to anti-PD-1 checkpoint inhibitors. nih.govmdpi.com In vivo studies combining this compound with anti-PD-1 treatment showed enhanced antitumor efficacy and promoted the infiltration of beneficial immune cells, specifically CD4+ and CD8+ T cells, into the tumor microenvironment. frontiersin.org These findings suggest that this compound could be a promising compound for combination treatments to improve the response to immunotherapy in cancers like NSCLC. nih.govmdpi.comfrontiersin.org

Synergistic Approaches with Existing Therapies

Combination with PI3K-AKT and AMPK Pathway Inhibitors

This compound has been found to induce the phosphorylation of protein kinase B (AKT) and adenosine (B11128) monophosphate-activated protein kinase (AMPK), which are often involved in pro-survival and anti-apoptotic signaling in cancer cells. nih.govnih.gov This activation suggests that inhibiting these pathways simultaneously could lead to a synergistic anticancer effect.

Studies have confirmed this hypothesis, showing that combining this compound with selective inhibitors of these pathways dramatically reduces cancer cell growth. nih.gov The co-administration of this compound with LY294002, a known inhibitor of the PI3K-AKT pathway, resulted in a synergistic reduction of cell viability in melanoma, colorectal cancer, and lung cancer cell lines. nih.gov Similarly, a powerful synergistic effect on inducing apoptosis was observed when this compound was combined with Compound C, a selective AMPK inhibitor. nih.govnih.gov This suggests that the pharmacological inhibition of AKT or AMPK signaling can significantly enhance the anticancer efficacy of this compound. nih.govmdpi.com

This compound CombinationCancer Cell LinesObserved EffectReference
LY294002 (PI3K-AKT Inhibitor)A375 (Melanoma), HCT116 (Colorectal), H1975 (Lung)Synergistically reduced cell viability. nih.gov
Compound C (AMPK Inhibitor)A375 (Melanoma), HCT116 (Colorectal)Synergistically enhanced this compound-induced apoptosis. nih.gov

Co-administration with Chemotherapeutic Agents (e.g., Camptothecin (B557342), Cisplatin (B142131), Methotrexate)

This compound demonstrates synergistic or additive effects when combined with several conventional chemotherapeutic agents, potentially overcoming drug resistance and enhancing treatment efficacy.

Camptothecin: Marked synergism has been observed between this compound and topoisomerase I inhibitors like camptothecin and its analog, 10-hydroxy-camptothecin. mdpi.comnih.gov In chemoresistant small cell lung cancer (SCLC) cells, the combination of this compound with these agents led to a synergistic increase in tumor cell death. nih.gov

CombinationCell LineConcentrationCombination Index (CI)Reference
This compound + CamptothecinNCI-H417 (SCLC)500 nM0.56 nih.gov
This compound + CamptothecinNCI-H417 (SCLC)1000 nM0.73 nih.gov
This compound + 10-hydroxy-camptothecinNCI-H417 (SCLC)1000 nM0.95 nih.gov
This compound + 10-hydroxy-camptothecinNCI-H417 (SCLC)2000 nM0.82 nih.gov

Cisplatin: this compound exhibits at least an additive cytotoxic effect with cisplatin against NSCLC cell lines. mdpi.comresearchgate.net The lack of correlation between the IC50 values for this compound and cisplatin suggests they act via different mechanisms, which can be exploited in combination therapy. nih.gov Synergistic interactions have been quantified in NSCLC cell lines, with combination indices (CI) well below 1.0, indicating a potent combined effect. nih.gov

CombinationCell LineCombination Index (CI) RangeReference
This compound + CisplatinPC-9 (NSCLC)0.26 - 0.76 nih.gov
This compound + EtoposideA549 (NSCLC)0.1 - 0.94 nih.gov

Methotrexate (MTX): Research shows that this compound can significantly enhance the anticancer efficacy of methotrexate. nih.govnih.gov This synergy stems from this compound's ability to suppress genes related to folate and purine (B94841) metabolism, such as dihydrofolate reductase (DHFR), the target of MTX. nih.gov This action sensitizes cancer cells to the apoptosis induced by methotrexate, suggesting this compound could be used to overcome MTX resistance. nih.gov

Enhancement of Immunotherapy Modalities (e.g., Anti-PD-1)

As detailed in the research on syngeneic models, this compound shows significant promise in enhancing immunotherapy, particularly with immune checkpoint inhibitors like anti-PD-1 antibodies. nih.govfrontiersin.org The core mechanism is the upregulation of PD-L1 expression on cancer cells, which is thought to increase the tumor's visibility to the immune system and its susceptibility to PD-1/PD-L1 blockade. nih.govmdpi.com

The combination of this compound and anti-PD-1 therapy has been shown to not only inhibit tumor growth more effectively than either agent alone but also to remodel the tumor microenvironment by increasing the infiltration of tumor-fighting CD4+ and CD8+ T cells. mdpi.comfrontiersin.org This dual action of directly affecting cancer cells and modulating the immune response provides a strong rationale for the clinical investigation of this compound in combination with anti-PD-1 immunotherapy. mdpi.com

Methodological Advances in this compound Preclinical Assessment

The preclinical evaluation of this compound has been significantly advanced by a range of sophisticated and high-throughput methodologies. These techniques have enabled a deeper understanding of its mechanisms of action, from molecular interactions to cellular effects, and have provided the necessary tools for its detection and analysis in biological systems.

High-Throughput Kinase Binding Assays

High-throughput kinase binding assays have been instrumental in identifying and characterizing the molecular targets of this compound. nih.gov While initially recognized as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), broader screening has revealed a more complex kinase inhibitory profile. mdpi.comnih.gov

Kinase screening assays have demonstrated that this compound can inhibit multiple cancer-related kinases. nih.gov Notably, it has shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), vascular endothelial growth factor receptor 3 (VEGFR3), and tropomyosin-related kinase A (TRKA), with IC50 values in the low micromolar range (2–3 µM). nih.gov These findings suggest that the anticancer effects of this compound may be mediated through multiple signaling pathways, not just the cell cycle regulation by CDK4. nih.govnih.gov Interestingly, these high-throughput assays also indicated that other kinases like PI3K, AKT, and mTOR might not be direct targets of this compound, suggesting an indirect inhibition of the PI3K-AKT-mTOR pathway. nih.govmdpi.com

The use of mobility shift assays, a common format for high-throughput kinase screening, has been employed to evaluate the inhibitory activities of this compound and its derivatives against CDK4/CycD3. frontiersin.org These assays provide a quantitative measure of a compound's ability to inhibit the enzymatic activity of a specific kinase.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Reported IC50 Assay Type Reference
CDK4 0.4 µM Not Specified plos.org
VEGFR2 2-3 µM High-Throughput Kinase Binding Assay nih.gov
VEGFR3 2-3 µM High-Throughput Kinase Binding Assay nih.gov

Fluorescent Intercalator Displacement Assays for DNA Interaction

The planar structure of this compound suggests a potential for DNA intercalation, a mechanism shared by several other anticancer agents. nih.gov Fluorescent intercalator displacement assays are a key method used to investigate this interaction. mdpi.comresearchgate.net This technique relies on the displacement of a fluorescent dye, such as thiazole (B1198619) orange or ethidium (B1194527) bromide, which is pre-bound to DNA. mdpi.comnih.gov When a compound like this compound intercalates into the DNA, it displaces the dye, leading to a measurable change in fluorescence. mdpi.com

Studies using this assay have confirmed that this compound and its derivatives can indeed interact with DNA, as evidenced by their ability to displace fluorescent intercalators. mdpi.comresearchgate.netnih.gov The half-maximal effective concentrations (EC50) for this displacement can be calculated, providing a quantitative measure of the DNA intercalating activity. mdpi.comresearchgate.net For instance, some derivatives of this compound have shown different DNA intercalating activities compared to the parent compound, highlighting how structural modifications can influence this specific mechanism of action. nih.govnih.gov While some research suggests DNA intercalation is a significant part of this compound's biological activity, other studies with derivatives have indicated that cytotoxicity does not always correlate with DNA intercalating ability, suggesting a more complex mechanism of action. mdpi.comnih.gov

Cellular Assays (e.g., CCK-8, Colony Formation, MTT)

A variety of cellular assays are routinely used to assess the antiproliferative and cytotoxic effects of this compound and its derivatives on cancer cell lines. These assays are crucial for determining the compound's efficacy and for elucidating its effects on cell viability and growth. researchgate.netmdpi.com

MTT and CCK-8 Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric assays widely used to measure cell viability. mdpi.comcreative-biogene.com These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. creative-biogene.com The amount of formazan produced is proportional to the number of living cells. creative-biogene.com Both MTT and CCK-8 assays have been used to determine the IC50 values of this compound and its derivatives in various cancer cell lines, demonstrating their dose-dependent cytotoxic effects. frontiersin.orgresearchgate.netmdpi.com

Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo unlimited division and form colonies. mdpi.com It provides insight into the cytostatic or cytotoxic effects of a compound over a longer period. mdpi.com The colony formation assay has been used to demonstrate the long-term inhibitory effect of this compound and its derivatives on the growth of cancer cells. mdpi.com

These cellular assays are often used in combination to provide a comprehensive picture of the anticancer activity of this compound. For example, comparing results from MTT and trypan blue exclusion assays can help distinguish between metabolic inhibition and loss of membrane integrity. mdpi.comresearchgate.net

Molecular Biology Techniques (e.g., Western Blot, siRNA Gene Silencing)

Molecular biology techniques are essential for dissecting the specific cellular pathways affected by this compound.

Western Blot: This technique is used to detect and quantify specific proteins in a cell lysate. nih.gov In the context of this compound research, Western blotting has been used to measure the levels of key proteins involved in cell cycle regulation, apoptosis, and other signaling pathways. semanticscholar.orgresearchgate.net For example, it can be used to confirm the downregulation of proteins like survivin and HIF-1α following this compound treatment. nih.govsemanticscholar.org It is also a critical tool for verifying the knockdown of specific proteins in gene silencing experiments. nih.govpressbooks.pub

siRNA Gene Silencing: Small interfering RNA (siRNA) is a powerful tool used to specifically silence the expression of a target gene. google.com This technique, also known as RNA interference (RNAi), allows researchers to investigate the role of a particular protein in the mechanism of action of a drug. nih.govpressbooks.pub For instance, by silencing genes that encode for key autophagy mediators like ATG7, researchers have been able to explore the cooperative role of apoptosis and autophagy in this compound-induced cell death. researchgate.net The effectiveness of the gene silencing is typically confirmed by Western blot analysis. nih.govthermofisher.com

Together, these molecular biology techniques provide detailed insights into the molecular mechanisms underlying the anticancer effects of this compound.

Chromatographic Techniques for Detection and Analysis in Biological Samples (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in complex mixtures, including biological samples like plasma and urine. researchgate.netopenaccessjournals.comipinnovative.com The development of a validated HPLC method is crucial for preclinical pharmacokinetic studies of this compound. omicsonline.orgdominican.edu

A simple and rapid HPLC method with UV detection has been developed for the determination of this compound in mouse plasma. omicsonline.orgdominican.edu This method typically involves a straightforward extraction of this compound from the plasma sample, followed by analysis on a reversed-phase column. omicsonline.orgdominican.edu The use of a photodiode array detector allows for the confirmation of the this compound peak by both its retention time and its UV spectrum. dominican.edu

Key parameters of the HPLC method, such as linearity, limit of quantification (LOQ), and precision, have been validated to ensure the reliability of the data. omicsonline.orgdominican.edu This validated HPLC method is essential for conducting studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which are critical steps in its preclinical development. omicsonline.org

Table 2: Validated HPLC Method Parameters for this compound Detection in Mouse Plasma

Parameter Value/Description Reference
Column Waters Symmetry Shield RP18 reversed-phase column (3.9×150 mm, 10 μm) omicsonline.orgdominican.edu
Mobile Phase Phosphoric acid/methanol/water (1/20/79 v/v/v) omicsonline.orgdominican.edu
Flow Rate 1.0 mL/min omicsonline.orgdominican.edu
Detection UV at 302 nm omicsonline.orgdominican.edu
Limit of Quantification (LOQ) 107.1 ng/mL omicsonline.orgdominican.edu

| Precision (CV%) | 0.92% for 10 μg/mL | omicsonline.orgdominican.edu |

Drug-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov In the context of this compound research, drug-protein docking simulations are used to gain structural and energetic insights into its binding modes with target proteins. nih.govplos.orgsemanticscholar.org

These simulations have been particularly useful in understanding the selective inhibition of CDK4 by this compound. plos.org Docking studies have shown that this compound can form key hydrogen bonds with hinge residues in the ATP-binding site of CDK4. plos.org Furthermore, these computational models have helped to explain the basis for this compound's selectivity for CDK4 over the closely related CDK2, suggesting that the positive charge of this compound is crucial for this selectivity. plos.org

Docking simulations have also been applied to investigate the interaction of this compound with other identified targets, such as VEGFR2 and TRKA. nih.govnih.govkaist.ac.kr These studies have suggested a DFG-out non-competitive mode of inhibition for these kinases. nih.govnih.gov By providing a three-dimensional model of the drug-protein interaction, docking simulations can guide the design and synthesis of new this compound derivatives with improved potency and selectivity. nih.gov

Ex Vivo and Organotypic Culture Models (e.g., Lung Cancer Spheroids)

The marine alkaloid this compound has demonstrated significant cytotoxic activity in advanced preclinical models, particularly those that mimic the complex, three-dimensional (3D) architecture of solid tumors. A key area of this research involves the use of lung cancer spheroids, which are 3D cell cultures that better represent the chemoresistance and microenvironment of tumors compared to traditional two-dimensional (2D) monolayer cultures.

This compound has been shown to be highly effective against small cell lung cancer (SCLC) spheroids, which are often derived from circulating tumor cells (CTCs). mdpi.comresearchgate.net These CTC spheroids, sometimes called "tumorospheres," are linked to the poor prognosis of SCLC and exhibit increased resistance to standard chemotherapeutics due to factors like limited drug perfusion and the presence of hypoxic cells. univie.ac.atnih.gov Research has shown that this compound possesses marked toxicity against these SCLC CTC tumorospheres, with cytotoxic effects that are far superior to those of other therapeutics. univie.ac.atnih.gov

Studies comparing this compound's efficacy in 2D (single-cell suspension) versus 3D (spheroid) cultures of SCLC CTCs have yielded important insights. While many conventional drugs lose effectiveness in the 3D model, this compound retains potent activity. The cytotoxic activity of this compound has been quantified using the half-maximal inhibitory concentration (IC50), with studies showing high activity against SCLC cell lines (mean IC50 of 0.89 µM) and even greater activity against SCLC CTCs as both single cells and tumorospheres (mean IC50 of 0.57 µM). researchgate.net For Non-Small Cell Lung Cancer (NSCLC) cell lines, this compound showed a mean IC50 of 1.15 µM. univie.ac.atresearchgate.net This potent activity against chemoresistant spheroid models underscores the potential of this compound and its derivatives as valuable new agents for lung cancer treatment. univie.ac.atnih.gov

Table 1: Cytotoxicity of this compound in Lung Cancer Cell Models
Cancer TypeCulture ModelMean IC50 (µM)Reference
Small Cell Lung Cancer (SCLC)Cell Lines (2D)0.89 researchgate.net
SCLC Circulating Tumor Cells (CTCs)Single Cells & Tumorospheres (3D)0.57 researchgate.net
Non-Small Cell Lung Cancer (NSCLC)Cell Lines (2D)1.15 univie.ac.atresearchgate.net

Histological Analysis of Tissue Responses

Histological and immunohistochemical analyses of tumor tissues from in vivo models treated with this compound provide critical insights into its mechanisms of action. These studies examine microscopic changes in tissue structure, cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).

In a sarcoma mouse model, histological examination of tumor tissues after a 10-day treatment with this compound revealed a significant suppression of tumor growth. nih.gov Morphological analysis using transmission electron microscopy and histological staining showed typical features of apoptosis. nih.gov To further quantify the effects, tissue sections were stained for specific protein markers. A decrease in staining for Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, indicated a reduction in tumor cell division. nih.gov Similarly, reduced staining for CD31, a marker for endothelial cells, pointed to a decrease in tumor vasculature, confirming this compound's anti-angiogenic properties in vivo. nih.gov

Consistent findings were reported in xenografted lung cancer models, where histological analysis showed that this compound treatment decreased the presence of blood vessels in the tumor tissues. nih.gov This anti-angiogenic effect is linked to the suppression of key proteins like Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Furthermore, this compound treatment led to a significant increase in cleaved-caspase-3 in the tumor tissues, a key indicator of apoptosis. nih.gov In a study combining this compound with immunotherapy, Hematoxylin and Eosin (H&E) staining of tumor sections from mice treated with both this compound and an anti-PD-1 antibody showed a significantly increased area of tumor necrosis compared to control groups. mdpi.com

Table 2: Summary of Histological Findings in Tumor Tissues After this compound Treatment
FindingMarker/StainObserved EffectImplicationReference
Reduced Cell ProliferationPCNADecreased antigen stainingInhibition of tumor cell division nih.gov
Reduced AngiogenesisCD31Decreased antigen stainingInhibition of tumor blood vessel formation nih.gov
Reduced Blood VesselsNot specifiedDecreased vessel count in tissueAnti-angiogenic activity nih.gov
Increased ApoptosisCleaved-caspase-3Increased levels in tissueInduction of programmed cell death nih.gov
Increased NecrosisH&E StainSignificantly increased necrotic area (with anti-PD-1)Enhanced tumor killing mdpi.com

Future Directions and Research Perspectives in Fascaplysin Studies

Elucidation of Novel Molecular Targets and Signaling Networks

While cyclin-dependent kinase 4 (CDK4) is the most well-characterized target of fascaplysin (B45494), evidence strongly suggests its activity is not limited to this single kinase. mdpi.comnih.gov A crucial area of future research is the comprehensive identification and validation of novel molecular targets and the signaling networks they modulate.

This compound is known to interact with a variety of signaling pathways critical to cancer cell survival and proliferation. Research has demonstrated its ability to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades, both of which are central to tumor growth and development. nih.govmdpi.comresearchgate.net Furthermore, it has been shown to suppress the activity of key proteins such as vascular endothelial growth factor receptor 2 (VEGFR2), tropomyosin receptor kinase A (TRKA), hypoxia-inducible factor-1α (HIF-1α), and the anti-apoptotic protein survivin. mdpi.comresearchgate.net this compound also promotes programmed cell death by inducing both apoptosis, through mitochondrial pathways and activation of the TRAIL pathway, and ferroptosis, an iron-dependent form of cell death. nih.govmdpi.comnih.gov

Computational in silico analyses have predicted other potential targets, including MAPK8, MAP2K1, ERBB2, and JAK3, which await experimental validation. researchgate.net Beyond cancer, this compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE), suggesting a potential role in neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net The exploration of these and other undiscovered targets will provide a more complete picture of this compound's mechanism of action and open new avenues for its therapeutic application.

Identified/Potential Molecular Target Associated Signaling Pathway/Process Therapeutic Implication
Cyclin-dependent kinase 4 (CDK4)Cell Cycle Regulation (G1/S checkpoint)Anticancer mdpi.comnih.gov
PI3K/Akt/mTOR PathwayCell Growth, Proliferation, SurvivalAnticancer mdpi.comresearchgate.net
Wnt/β-catenin PathwayCell Migration, EMTAnticancer nih.govmdpi.com
VEGFR2, TRKAAngiogenesis, Cell GrowthAnticancer mdpi.commdpi.com
HIF-1α, SurvivinHypoxia Response, Anti-apoptosisAnticancer mdpi.comresearchgate.net
Acetylcholinesterase (AChE)NeurotransmissionAnti-Alzheimer's Disease mdpi.comresearchgate.net
FtsZ ProteinBacterial Cell DivisionAntibacterial nih.govnih.gov
MAPK8, MAP2K1, ERBB2, JAK3Various (Cell signaling, growth)Anticancer (Potential) researchgate.net

Exploration of this compound's Activity in Additional Pathological Models

The therapeutic potential of this compound extends beyond its well-documented anticancer effects. Future studies should focus on systematically evaluating its efficacy in a broader range of pathological models.

This compound has already demonstrated potent activity against a wide array of human cancer cell lines, including lung, prostate, leukemia, liver, glioblastoma, and ovarian cancers. nih.govnih.govmdpi.comresearchgate.net Its efficacy in these models provides a strong rationale for its exploration in other malignancies.

Beyond oncology, this compound exhibits promising activity against various pathogens. It has potent antiplasmodial effects against both chloroquine-susceptible and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com It also possesses significant antimicrobial properties, including activity against the drug-resistant bacterium methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Further investigations into its spectrum of activity against other infectious agents are warranted.

Additionally, preliminary findings suggest potential applications in neurology and hematology. Its inhibition of AChE points to a possible therapeutic role in Alzheimer's disease. mdpi.com Moreover, it has demonstrated analgesic effects through interaction with the μ-opioid receptor and antithrombotic activity, indicating its potential for development in pain management and cardiovascular disease. nih.gov Zebrafish models have shown neuroprotective effects at low concentrations, though toxicity is a concern at higher doses, highlighting the need for careful dose-response studies in these novel applications. acbjournal.org

Pathological Area Specific Model/Indication Observed Activity
Oncology Non-Small Cell & Small Cell Lung CancerCytotoxicity, Apoptosis, Ferroptosis nih.govresearchgate.net
Prostate CancerCytotoxicity mdpi.comnih.gov
Leukemia (HL-60, L-1210)Apoptosis, Autophagy mdpi.commdpi.com
Glioblastoma, Ovarian CancerCytotoxicity nih.govmdpi.com
Infectious Disease Malaria (P. falciparum)Antiplasmodial mdpi.com
Bacterial Infections (MRSA)Antibacterial, Antibiofilm nih.govnih.gov
Neurology Alzheimer's DiseaseAcetylcholinesterase Inhibition mdpi.comresearchgate.net
Painμ-Opioid Receptor Agonism nih.gov
Hematology ThrombosisAnti-platelet Aggregation nih.gov

Development of this compound Analogues with Enhanced Selectivity and Potency

A significant hurdle in the clinical development of this compound is its inherent toxicity, which is largely attributed to its planar structure that allows it to intercalate with DNA. mdpi.comnih.govnih.gov A primary focus of future research is the rational design and synthesis of this compound analogues that retain or exceed its therapeutic potency while exhibiting a more favorable safety profile.

Numerous synthetic strategies have been developed to create derivatives of this compound. mdpi.comnih.gov A key approach involves creating non-planar analogues to reduce DNA intercalation and associated toxicity. nih.gov These efforts have yielded compounds with improved selectivity for CDK4 over other kinases. rsc.org Structure-activity relationship (SAR) studies are essential to guide these modifications. mdpi.combohrium.com For instance, research has shown that introducing halogen substituents at specific positions (e.g., 3,10-dibromothis compound) can lead to a pronounced selectivity for cancer cells. mdpi.combohrium.com Similarly, adding bulky substituents at positions C-9 or C-10 can reduce DNA binding and improve selectivity. mdpi.com The development of novel, milder synthesis methods, such as low-temperature UV quaternization, facilitates the creation of a wider range of derivatives for biological screening. nih.gov The ultimate goal is to generate a second generation of this compound-based drugs with a wider therapeutic window. researchgate.net

Investigation of Biosynthetic Pathways and Metabolic Engineering for Sustainable Production

As a natural product isolated from marine sponges, the supply of this compound is limited, posing a challenge for large-scale production. researchgate.netmdpi.com While numerous total chemical synthesis routes have been established since the first was reported in 1990, many involve harsh conditions or are difficult to scale. mdpi.comresearchgate.net

A critical, yet underexplored, area of research is the elucidation of the natural biosynthetic pathway of this compound in its source organism. Understanding the enzymes and genetic pathways responsible for its production could pave the way for metabolic engineering and synthetic biology approaches. Transferring the biosynthetic genes into a microbial host, such as E. coli or yeast, could enable sustainable, scalable, and cost-effective production through fermentation. This biotechnological approach would provide a reliable source of this compound and its precursors, facilitating further research and clinical development.

Integration of Computational Chemistry and Artificial Intelligence in this compound Drug Design

Computational tools are becoming indispensable in modern drug discovery and are particularly valuable for optimizing complex natural products like this compound. Molecular docking and molecular dynamics simulations have been instrumental in visualizing the binding interactions between this compound and its targets, such as CDK4. researchgate.netnih.gov These in silico studies help explain its target selectivity and provide a rational basis for designing new analogues with improved binding affinity and specificity. researchgate.netnih.gov

Furthermore, computational methods can accelerate the discovery of entirely new targets for this compound by screening its structure against large databases of proteins. researchgate.net As more biological data is generated, machine learning and artificial intelligence (AI) algorithms can be employed to analyze complex datasets, predict structure-activity relationships, and identify novel therapeutic applications. Integrating these computational approaches into the research workflow will undoubtedly streamline the drug design process, reducing the time and cost associated with bringing new this compound-based therapies to the clinic.

Role of this compound in Overcoming Chemoresistance Mechanisms

Chemoresistance is a major obstacle in cancer therapy. This compound has shown considerable promise in its ability to circumvent and overcome these resistance mechanisms. It exhibits potent activity against cancer cells that are resistant to standard chemotherapies. mdpi.com

Research has demonstrated that this compound can act synergistically with existing anticancer drugs, including cisplatin (B142131) and EGFR inhibitors like afatinib, enhancing their cytotoxic effects. nih.govresearchgate.net This suggests its potential use in combination therapies to treat refractory tumors. This compound can also re-sensitize cancer cells to other targeted agents by modulating key survival pathways. mdpi.commdpi.com A particularly exciting finding is its ability to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells. nih.govnih.gov This action enhances the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), effectively making tumors more visible to the immune system. nih.govmdpi.com Investigating these sensitizing effects and its potential to overcome resistance to immunotherapy will be a vital research direction.

Application of Omics Technologies to Uncover Comprehensive Biological Effects

To gain a holistic understanding of this compound's impact on cellular systems, the application of "omics" technologies is essential. These high-throughput methods provide an unbiased, system-wide view of molecular changes induced by the compound.

Genomics: Can be used to identify genetic biomarkers that predict a patient's response to this compound, paving the way for personalized medicine approaches.

Proteomics: Can identify the full spectrum of proteins whose expression or post-translational modification is altered by this compound treatment. This can confirm known targets, reveal novel off-target effects, and elucidate downstream signaling consequences. nih.govrsc.org

Metabolomics: Can map the changes in cellular metabolism that occur in response to this compound, providing insights into how it affects the metabolic reprogramming often seen in cancer cells. bohrium.com

By integrating data from these omics platforms, researchers can construct a comprehensive network of this compound's biological effects. This will be crucial for uncovering its complete mechanism of action, identifying new therapeutic opportunities, and predicting potential toxicities.

Exploration of this compound's Potential in Other Biomedical Applications Beyond Current Scope

While the primary focus of this compound research has been on its potent anticancer properties, emerging studies are progressively unveiling its therapeutic potential across a broader spectrum of biomedical applications. These investigations are venturing beyond oncology and kinase inhibition to explore its utility in neurodegenerative diseases, pain management, thrombosis, and the challenging field of antibiotic-resistant bacterial infections. This expansion of research horizons suggests that this compound's unique chemical structure and multifarious mechanisms of action could be harnessed for a variety of therapeutic interventions.

Neuroprotective Applications

Recent research has illuminated the neuroprotective capabilities of this compound and its derivatives, suggesting a potential role in combating complex neurodegenerative conditions like Alzheimer's disease and peripheral neuropathy.

For Alzheimer's disease, which is characterized by progressive neurodegeneration and cognitive decline, this compound has been identified as a promising multitarget agent. nih.govacs.orgacs.org Studies have indicated that this compound may exert its anti-Alzheimer's properties by acting on acetylcholinesterase and β-amyloid (Aβ). nih.govacs.org Specifically, it has been shown to inhibit the aggregation of Aβ into neurotoxic oligomers and fibrils. nih.gov Furthermore, synthetic derivatives of this compound have demonstrated the ability to ameliorate cognitive dysfunction, prevent cholinergic dysfunctions, reduce the expression of pro-inflammatory cytokines, and inhibit Aβ-induced tau hyperphosphorylation in in vivo models. nih.govacs.org A significant finding is that certain derivatives can penetrate the blood-brain barrier, a critical factor for the efficacy of central nervous system-targeted drugs. nih.govacs.org

In the context of peripheral neuropathies, this compound has shown potential for neuroprotection by mitigating oxidative stress-induced neurotoxicity. nih.gov In zebrafish models, low concentrations of this compound were found to preserve the integrity of peripheral nerves following injury. nih.gov This protective effect is attributed to the reduction of superoxide-producing enzymes and the preservation of Schwann cell function. nih.gov Schwann cells are crucial for myelination and nerve repair in the peripheral nervous system. nih.gov this compound's ability to inhibit the proliferation and dedifferentiation of Schwann cells through the modulation of CDK4/6 and the androgen receptor further underscores its potential in treating irreversible peripheral nerve degeneration. researchgate.netnih.goven-journal.org

Analgesic Properties

This compound is also being explored for its potential as a novel analgesic. nih.gov Research has identified it as a selective agonist for the μ-opioid receptor (μ-OR), the primary target for many potent painkillers. nih.govresearchgate.net Unlike traditional opioid agonists like morphine, which are often "biased" in their signaling and can lead to tolerance and dependence, this compound functions as a "balanced" agonist. nih.govresearchgate.net This means it engages both G protein signaling and β-arrestin recruitment, a signaling profile that more closely resembles that of endogenous endorphins. nih.gov This balanced agonism suggests that this compound could potentially offer significant analgesic effects with a reduced liability for the adverse side effects commonly associated with conventional opioid therapeutics. nih.gov

Anti-thrombotic Effects

The potential of this compound extends to the field of hematology, with studies demonstrating its anti-thrombotic activity. nih.govmdpi.comnih.gov The mechanism behind this effect lies in its ability to interfere with platelet activation and aggregation, key processes in the formation of blood clots (thrombi). mdpi.comnih.govresearchgate.net Specifically, this compound has been shown to reduce the activation of glycoprotein (B1211001) (GP)IIb/IIIa, a receptor on the surface of platelets that is crucial for platelet aggregation. mdpi.comnih.gov In vivo studies using mouse models have confirmed these findings, showing that this compound treatment can significantly extend the time to complete vessel occlusion in a model of photochemically induced thrombosis and increase the tail-vein bleeding time. mdpi.comnih.gov These findings highlight a novel mode of action for this compound and suggest its potential development as an anti-thrombotic agent. mdpi.comnih.gov

Inhibition of Biofilm Formation

A particularly promising area of future research is the application of this compound and its derivatives in combating bacterial biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov Methicillin-resistant Staphylococcus aureus (MRSA) is a significant pathogen known for its ability to form biofilms, leading to persistent and difficult-to-treat infections. nih.gov Recent studies have shown that certain derivatives of this compound exhibit potent antimicrobial and anti-biofilm activity against MRSA both in vitro and in vivo. nih.gov The unique cationic five-ring coplanar structure of this compound is believed to play a crucial role in its antibacterial action, which includes disrupting the bacterial cell wall and membrane, and binding to bacterial genomic DNA. nih.gov The ability of this compound derivatives to inhibit the formation of MRSA biofilms presents a significant therapeutic potential for addressing the challenge of antibiotic resistance. nih.gov

Research Findings on Novel Applications of this compound

Biomedical Application Key Research Findings Mechanism of Action Model System Reference(s)
Neuroprotection (Alzheimer's Disease) Derivatives ameliorate cognitive dysfunction, prevent cholinergic dysfunction, decrease pro-inflammatory cytokines, and inhibit tau hyperphosphorylation.Multi-target agent acting on acetylcholinesterase and preventing β-amyloid (Aβ) aggregation.In vitro and in vivo (mice) nih.gov, acs.org, acs.org, nih.gov
Neuroprotection (Peripheral Neuropathy) Preserves peripheral nerve integrity, reduces expression of superoxide-producing enzymes, and preserves Schwann cell function.Mitigation of oxidative stress-induced neurotoxicity; inhibition of Schwann cell proliferation and dedifferentiation.Zebrafish models nih.gov, researchgate.net, nih.gov, en-journal.org
Analgesia Acts as a selective and balanced agonist at the μ-opioid receptor.Promotes both G protein signaling and β-arrestin recruitment, similar to endorphins.In vitro assays nih.gov, nih.gov, researchgate.net
Anti-thrombosis Reduces platelet aggregation and extends vessel occlusion time.Inhibition of glycoprotein (GP)IIb/IIIa activation on platelets.In vitro (human platelets) and in vivo (mice) mdpi.com, nih.gov, nih.gov, researchgate.net
Biofilm Inhibition Derivatives show potent antimicrobial and anti-biofilm activity against MRSA.Disruption of bacterial cell wall and membrane; binding to bacterial genomic DNA.In vitro and in vivo nih.gov

Q & A

Basic Research Question

  • In Vitro Models :
    • Non-small cell lung cancer (NSCLC) cell lines (e.g., A549) for apoptosis/ferroptosis studies .
    • Glioblastoma models (e.g., C6 cells) due to this compound’s high potency (IC50 = 0.005 µM) .
  • In Vivo Models :
    • ICR mice with S180 transplanted tumors for assessing tumor suppression and systemic toxicity (e.g., 52% inhibition at high doses) .
    • Syngeneic mouse models (e.g., LLC tumors) to evaluate combination therapies with anti-PD-1 .

Methodological Note : For in vivo studies, prioritize histopathological analysis of liver/kidney tissues to assess toxicity .

How can researchers differentiate between apoptosis and ferroptosis in this compound-treated cells?

Advanced Research Question

  • Pharmacological Inhibitors : Co-treat with Z-VAD (apoptosis inhibitor) and DFO (ferroptosis inhibitor). Rescue of cell death by DFO but not Z-VAD indicates ferroptosis dominance .
  • Biomarker Analysis :
    • Apoptosis: Caspase activation, Bax/Bcl-2 ratio.
    • Ferroptosis: Elevated lipid ROS (measured via flow cytometry with C11-BODIPY), reduced GPX4 expression (Western blot) .
  • Morphological Analysis : TEM to identify mitochondrial shrinkage (apoptosis) vs. lipid droplet accumulation (ferroptosis) .

What strategies enhance this compound's therapeutic efficacy in combination therapies?

Advanced Research Question

  • Immunotherapy Synergy : this compound upregulates PD-L1 in NSCLC cells, enhancing anti-PD-1 response in syngeneic models. Method: Co-administer this compound (2.9 µM) with anti-PD-1 and quantify tumor-infiltrating CD8<sup>+</sup> T cells via flow cytometry .
  • Overcoming Resistance : Combine with ER stress inducers (e.g., thapsigargin) to amplify ferroptosis, validated via CHOP and GRP78 protein expression analysis .

How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Advanced Research Question

  • Derivatization : Bromination at positions 3, 7, or 10 enhances potency (e.g., 3-bromothis compound shows 3x higher activity in leukemia models) .
  • Computational Modeling : Use molecular dynamics to predict CDK4 binding affinity. Positive charge localization (e.g., on the indole ring) is critical for selectivity .

Methodological Note : Synthesize derivatives via indole-based pathways (7-step synthesis, 65% yield) and validate using kinase profiling assays .

What key assays quantify this compound's cytotoxicity and selectivity?

Basic Research Question

  • CCK-8 Assay : Determine IC50 values (e.g., 2.9 µM for A549 cells) .
  • Colony Formation Assay : Assess long-term proliferation inhibition (e.g., 50% reduction in A549 colonies at 1 µM) .
  • Selectivity Screening : Compare cytotoxicity in cancer vs. non-tumorigenic cell lines (e.g., HL-60 vs. VECs) .

How does this compound modulate the Wnt/β-catenin pathway in metastasis suppression?

Advanced Research Question

  • EMT Reversal : this compound downregulates N-cadherin, vimentin, and MMP9 while upregulating E-cadherin. Method: Immunofluorescence and Transwell migration assays .
  • Pathway Analysis : Western blotting for β-catenin nuclear translocation and TOP/FOP flash reporter assays to quantify Wnt activity .

What are the critical considerations for this compound's in vivo safety profile?

Basic Research Question

  • Toxicity Limits : In ICR mice, doses ≤5 mg/kg show no hepatorenal toxicity, while higher doses induce tumor necrosis without systemic harm .
  • Pharmacokinetics : Monitor plasma half-life and tissue distribution via HPLC-MS, noting rapid clearance (t1/2 = 2.1 hrs) .

How can conflicting data on this compound's IC50 values be resolved?

Advanced Research Question

  • Standardize Assay Conditions : Variability arises from exposure time (e.g., 24 vs. 48 hrs) and cell confluency. Use synchronized cell populations and fixed treatment durations .
  • Cross-Validate Models : Compare IC50 across multiple cell lines (e.g., A549 vs. C6) to identify context-dependent effects .

What methodologies address this compound's solubility and bioavailability challenges?

Advanced Research Question

  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous solubility .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives for enhanced absorption, validated via Caco-2 permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.